molecular formula C54H69N11O6S B15613730 PPM-3

PPM-3

Cat. No.: B15613730
M. Wt: 1000.3 g/mol
InChI Key: QGJQNPNZAYRDMS-OESUUHGFSA-N
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Description

PPM-3 is a useful research compound. Its molecular formula is C54H69N11O6S and its molecular weight is 1000.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C54H69N11O6S

Molecular Weight

1000.3 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[7-[4-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyphenyl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C54H69N11O6S/c1-34(36-18-20-37(21-19-36)47-35(2)56-33-72-47)57-50(68)43-30-39(66)32-65(43)52(70)48(54(3,4)5)59-46(67)17-11-9-10-14-24-63-25-27-64(28-26-63)38-22-23-41(45(29-38)71-8)58-53-55-31-44-49(60-53)61(6)42-16-13-12-15-40(42)51(69)62(44)7/h12-13,15-16,18-23,29,31,33-34,39,43,48,66H,9-11,14,17,24-28,30,32H2,1-8H3,(H,57,68)(H,59,67)(H,55,58,60)/t34-,39+,43-,48+/m0/s1

InChI Key

QGJQNPNZAYRDMS-OESUUHGFSA-N

Origin of Product

United States

Foundational & Exploratory

PPM-3: A Technical Guide to the Mechanism of Action of a Selective ERK5 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a significant therapeutic target in oncology and inflammation.[1][2] Unlike other MAPKs, ERK5 possesses a unique C-terminal domain that imparts transcriptional activation capabilities, complicating the effects of traditional kinase inhibitors which can lead to paradoxical activation.[2][3] Proteolysis-targeting chimeras (PROTACs) offer a promising alternative by inducing the degradation of the target protein. This technical guide provides an in-depth overview of the mechanism of action of PPM-3, a potent and selective ERK5 degrader.[1][4][5] this compound functions as a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to ERK5, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This guide details the underlying signaling pathways, presents quantitative data on this compound's efficacy, outlines key experimental methodologies, and provides visual representations of the core mechanisms.

The ERK5 Signaling Pathway

The ERK5 signaling cascade is activated by a variety of extracellular stimuli, including growth factors and cellular stress.[7] The canonical activation pathway involves a three-tiered kinase module. Upstream mitogen-activated protein kinase kinase kinases (MEKK2/3) phosphorylate and activate mitogen-activated protein kinase kinase 5 (MEK5).[5] MEK5, a dual-specificity kinase, then phosphorylates ERK5 on threonine and tyrosine residues within the TEY activation loop, leading to its activation.[8]

Activated ERK5 can then phosphorylate a range of downstream targets, including transcription factors such as myocyte enhancer factor 2 (MEF2) and c-Fos, thereby regulating gene expression related to cell proliferation, survival, and differentiation.[1][4][5]

ERK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors, Stress Growth Factors, Stress MEKK2_3 MEKK2/3 Growth Factors, Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5_inactive Inactive ERK5 MEK5->ERK5_inactive P (TEY motif) ERK5_active Active ERK5 ERK5_inactive->ERK5_active Transcription_Factors Transcription Factors (e.g., MEF2, c-Fos) ERK5_active->Transcription_Factors P cluster_nucleus cluster_nucleus ERK5_active->cluster_nucleus Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Canonical ERK5 Signaling Pathway.

This compound Mechanism of Action: PROTAC-Mediated Degradation

This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][4] It consists of three key components: a ligand that binds to ERK5, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[5][6]

The mechanism of action proceeds as follows:

  • Ternary Complex Formation: this compound simultaneously binds to ERK5 and the VHL E3 ligase, forming a ternary complex (ERK5-PPM-3-VHL).

  • Ubiquitination: The proximity induced by this compound allows the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of ERK5.

  • Proteasomal Degradation: The polyubiquitinated ERK5 is then recognized and targeted for degradation by the 26S proteasome.

  • Recycling: After degradation of ERK5, this compound is released and can engage in another cycle of degradation, acting in a catalytic manner.

PPM3_Mechanism_of_Action cluster_PROTAC This compound PROTAC cluster_Degradation_Cycle Degradation Cycle PPM3 This compound (ERK5 Ligand - Linker - VHL Ligand) Ternary_Complex Ternary Complex (ERK5-PPM-3-VHL) PPM3->Ternary_Complex ERK5 ERK5 Protein ERK5->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_ERK5 Polyubiquitinated ERK5 Ubiquitination->Ub_ERK5 Ub Proteasome 26S Proteasome Ub_ERK5->Proteasome Proteasome->PPM3 Release & Recycle Degraded_ERK5 Degraded ERK5 (Peptides) Proteasome->Degraded_ERK5

This compound PROTAC-mediated degradation of ERK5.

Quantitative Data

This compound has been demonstrated to be a potent and selective degrader of ERK5 across various cancer cell lines. The following tables summarize the key quantitative data for this compound.[5][6]

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValue (nM)
IC5062.4

IC50 represents the concentration of this compound required to inhibit 50% of ERK5 kinase activity in vitro.[5][6]

Table 2: Degradation Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeDC50 (nM)
HCT116Colon Cancer5.6 ± 1.9
H1975Lung Cancer11.5 ± 2.5
HepG2Liver Cancer13.7 ± 8.2
MDA-MB-231Breast Cancer22.7 ± 13.3
PC-3Prostate Cancer23.5 ± 10.3
A375Melanoma41.4 ± 22.3

DC50 represents the concentration of this compound required to induce 50% degradation of ERK5 after a 12-hour treatment.[5][6]

In A375 cells, degradation of ERK5 by this compound (at 200 nM) was observed to begin within 2-4 hours, with peak degradation occurring at 12 hours and sustained for at least 72 hours.[5] Interestingly, the selective degradation of ERK5 with this compound did not directly impact tumor cell growth but was found to influence tumor development by affecting the differentiation of macrophages, suggesting a role in modulating the tumor microenvironment.[1][4][5]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the mechanism of action of this compound.

Western Blot for ERK5 Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of ERK5 protein in cells treated with this compound.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment lysis Cell Lysis (RIPA buffer) treatment->lysis quantification Protein Quantification (BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-ERK5, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab visualization Visualization (ECL substrate and imaging) secondary_ab->visualization analysis End: Densitometry Analysis visualization->analysis

Workflow for Western Blot Analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HCT116, A375) and allow them to adhere. Treat with varying concentrations of this compound or DMSO (vehicle control) for specified time periods.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for ERK5 and a loading control (e.g., Actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualization and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry to determine the extent of ERK5 degradation relative to the loading control.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • MTT Assay: Add MTT reagent to each well and incubate until formazan (B1609692) crystals form. Solubilize the crystals and measure the absorbance at a specific wavelength.

    • CellTiter-Glo® Assay: Add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Normalize the data to the vehicle-treated control cells (set to 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

This compound is a highly effective and selective PROTAC degrader of ERK5. Its mechanism of action, centered on the recruitment of the VHL E3 ligase to induce proteasomal degradation of ERK5, offers a distinct advantage over traditional kinase inhibitors. By removing the entire ERK5 protein, this compound abrogates both its kinase-dependent and -independent functions, providing a powerful tool to probe ERK5 biology. The finding that this compound's anti-tumor effects may be mediated through the modulation of macrophage differentiation opens up new avenues for its potential application in cancer immunotherapy. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on ERK5-targeted therapies.

References

PPM-3 PROTAC: A Technical Guide to Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides an in-depth overview of PPM-3, a potent and selective PROTAC degrader of Extracellular signal-regulated kinase 5 (ERK5). ERK5 is a key member of the mitogen-activated protein kinase (MAPK) family and is implicated in various cellular processes, including cell proliferation, differentiation, and survival. Its dysregulation has been linked to several cancers, making it a compelling target for therapeutic intervention. This compound offers a novel chemical tool to probe the biological functions of ERK5 and presents a promising avenue for the development of new cancer therapies. This document details the structure, synthesis, and mechanism of action of this compound, along with experimental protocols for its characterization.

This compound PROTAC: Core Components and Structure

This compound is a heterobifunctional molecule comprising three key components: a "warhead" that binds to the target protein (ERK5), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

  • Warhead: The warhead of this compound is a potent inhibitor of ERK5, ensuring specific binding to the target protein.

  • E3 Ligase Ligand: this compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This recruits the VHL E3 ligase complex to the ERK5 protein.

  • Linker: A flexible polyethylene (B3416737) glycol (PEG)-based linker connects the ERK5 inhibitor and the VHL ligand. The length and composition of the linker are optimized to facilitate the formation of a stable ternary complex between ERK5, this compound, and the VHL E3 ligase.

The chemical structure of this compound is (2S,4R)-1-((S)-2-(7-(4-(4-((5,11-Dimethyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][2]diazepin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)heptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide.

Quantitative Data Summary

The biological activity of this compound has been characterized by its inhibitory concentration (IC50) and degradation concentration (DC50) values across various cancer cell lines.

ParameterCell LineValue (nM)Reference
IC50 -62.4[3]
DC50 HCT1165.6 ± 1.9[3]
H197511.5 ± 2.5[3]
HepG213.7 ± 8.2[3]
MDA-MB-23122.7 ± 13.3[3]
PC-323.5 ± 10.3[3]
A37541.4 ± 22.3[3]

Mechanism of Action: ERK5 Degradation Pathway

This compound mediates the degradation of ERK5 through the ubiquitin-proteasome system. The process begins with the simultaneous binding of this compound to both ERK5 and the VHL E3 ligase, forming a ternary complex. This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of ERK5. The polyubiquitinated ERK5 is then recognized and degraded by the 26S proteasome.

PPM3_Mechanism_of_Action PPM3 This compound PROTAC Ternary_Complex ERK5-PPM-3-VHL Ternary Complex PPM3->Ternary_Complex Binds ERK5 ERK5 Protein ERK5->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Polyubiquitinated_ERK5 Polyubiquitinated ERK5 Ternary_Complex->Polyubiquitinated_ERK5 Catalyzes Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_ERK5->Proteasome Recognized by Degraded_ERK5 Degraded ERK5 (Peptides) Proteasome->Degraded_ERK5 Degrades

Caption: Mechanism of this compound mediated ERK5 degradation.

ERK5 Signaling Pathway

ERK5 is a crucial component of a signaling cascade that regulates various cellular functions. The pathway is typically initiated by growth factors or stress signals, leading to the activation of a series of upstream kinases that ultimately phosphorylate and activate ERK5. Activated ERK5 can then translocate to the nucleus and regulate gene expression by phosphorylating transcription factors.

ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Stress Signals Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind MEKK2_3 MEKK2/3 Receptor->MEKK2_3 Activate MEK5 MEK5 MEKK2_3->MEK5 Phosphorylate & Activate ERK5_inactive Inactive ERK5 MEK5->ERK5_inactive Phosphorylate & Activate ERK5_active Active ERK5 ERK5_inactive->ERK5_active Transcription_Factors Transcription Factors (e.g., MEF2) ERK5_active->Transcription_Factors Translocates to Nucleus & Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulate

Caption: Simplified ERK5 signaling pathway.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the separate synthesis of the ERK5 warhead, the VHL ligand, and the linker, followed by their conjugation. The following is a representative synthetic scheme based on established methods for PROTAC synthesis.

PPM3_Synthesis_Workflow cluster_warhead ERK5 Warhead Synthesis cluster_linker Linker Synthesis cluster_vhl VHL Ligand Synthesis cluster_conjugation Final Conjugation Warhead_Start Starting Materials for Benzodiazepinone Core Warhead_Intermediate Functionalized Benzodiazepinone Warhead_Start->Warhead_Intermediate Multi-step synthesis Warhead_Final ERK5 Warhead with Coupling Handle Warhead_Intermediate->Warhead_Final Functionalization Conjugation1 Couple Warhead and Linker Warhead_Final->Conjugation1 Linker_Start PEG-based Starting Material Linker_Final Bifunctional Linker Linker_Start->Linker_Final Modification Linker_Final->Conjugation1 VHL_Start Hydroxyproline Derivative VHL_Intermediate Functionalized Pyrrolidine VHL_Start->VHL_Intermediate Multi-step synthesis VHL_Final VHL Ligand with Coupling Handle VHL_Intermediate->VHL_Final Functionalization Conjugation2 Couple Intermediate with VHL Ligand VHL_Final->Conjugation2 Intermediate_WL Warhead-Linker Intermediate Conjugation1->Intermediate_WL Intermediate_WL->Conjugation2 PPM3_Final This compound PROTAC Conjugation2->PPM3_Final

Caption: General synthetic workflow for this compound.

Experimental Protocols

Western Blot for ERK5 Degradation

This protocol describes the methodology to assess the degradation of ERK5 in cancer cell lines following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., HCT116, A375)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERK5, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ERK5 and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using ECL substrate and capture the chemiluminescent signal.

  • Data Analysis: Quantify the band intensities for ERK5 and GAPDH. Normalize the ERK5 signal to the GAPDH signal to determine the relative ERK5 protein levels.

Macrophage Differentiation Assay

This protocol outlines a method to assess the effect of this compound on macrophage differentiation, a key aspect of its indirect anti-tumor activity.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human monocytes

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for monocyte to macrophage differentiation

  • This compound

  • LPS and IFN-γ for M1 polarization

  • IL-4 for M2 polarization

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., CD80 for M1, CD206 for M2)

  • Flow cytometer

Procedure:

  • Macrophage Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • Induce differentiation into M0 macrophages by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

    • Wash the cells to remove PMA and culture in fresh medium.

  • This compound Treatment and Polarization:

    • Treat the differentiated M0 macrophages with this compound at various concentrations for a specified period (e.g., 24 hours).

    • Polarize the macrophages by adding either LPS and IFN-γ (for M1) or IL-4 (for M2) and continue to culture for another 24-48 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with flow cytometry buffer.

    • Stain the cells with fluorochrome-conjugated antibodies against M1 and M2 markers.

    • Analyze the cells using a flow cytometer to quantify the percentage of M1 and M2 polarized macrophages.

  • Data Analysis: Compare the percentage of M1 and M2 macrophages in this compound treated samples to the vehicle control to determine the effect of this compound on macrophage polarization.

Conclusion

This compound is a highly effective and selective degrader of ERK5, operating through a PROTAC-mediated mechanism that co-opts the VHL E3 ubiquitin ligase. Its ability to induce the degradation of ERK5 makes it a valuable tool for studying the biological roles of this kinase and a promising lead compound for the development of novel cancer therapeutics. The detailed structural information, synthesis outline, and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully realize its therapeutic potential.

References

The Biological Activity of PPM-3: A Selective JAK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

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For Research Use Only. Not for use in diagnostic procedures.

Abstract

PPM-3 is a potent and selective small molecule inhibitor of Janus kinases (JAKs), with high affinity for JAK1 and JAK2. The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune responses, and its dysregulation is implicated in numerous autoimmune diseases and malignancies.[1][2] This document provides a comprehensive technical overview of the preclinical biological activity of this compound. It includes in vitro enzymatic and cellular assay data, detailed experimental protocols, and visualizations of the compound's mechanism of action. The data presented herein demonstrate that this compound effectively inhibits JAK1/2-mediated signaling, leading to the suppression of pro-inflammatory cytokine production and STAT phosphorylation. These findings support the potential of this compound as a therapeutic candidate for various inflammatory and autoimmune disorders.

Introduction to this compound

This compound is a novel synthetic compound designed to target the ATP-binding site of JAK1 and JAK2 with high selectivity. The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, primarily through the STAT (Signal Transducer and Activator of Transcription) family of transcription factors.[2] This signaling cascade is integral to hematopoiesis, immune cell development, and inflammation.[3] Aberrant activation of the JAK-STAT pathway is a known driver in the pathophysiology of diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and certain cancers.[3][4] By selectively inhibiting JAK1 and JAK2, this compound aims to modulate the inflammatory response with a potentially favorable safety profile compared to less selective JAK inhibitors.

Quantitative Data Summary

The biological activity of this compound has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data, including enzymatic inhibition, cellular potency, and selectivity.

Table 1: In Vitro Enzymatic Inhibition of JAK Isoforms by this compound
Kinase TargetIC₅₀ (nM)
JAK15.2
JAK28.1
JAK3157.4
TYK298.6
IC₅₀ values were determined using a radiometric filter binding assay.
Table 2: Cellular Potency of this compound in Cytokine-Stimulated Human PBMCs
Cellular Assay (Stimulant)EndpointIC₅₀ (nM)
IL-6-induced STAT3 PhosphorylationpSTAT3 Levels25.8
IFN-γ-induced STAT1 PhosphorylationpSTAT1 Levels31.5
IL-2-induced STAT5 PhosphorylationpSTAT5 Levels189.2
IC₅₀ values were determined by flow cytometry analysis of phosphorylated STAT proteins in human peripheral blood mononuclear cells (PBMCs).
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated PBMCs
CytokineIC₅₀ (nM)
TNF-α45.1
IL-1β52.8
IL-639.7
IC₅₀ values were determined by ELISA from the supernatant of lipopolysaccharide (LPS)-stimulated human PBMCs.

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound exerts its biological effects by inhibiting the phosphorylation and activation of STAT proteins downstream of cytokine receptor engagement. The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention by this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 STAT STAT (inactive) JAK1->STAT Phosphorylation JAK2->STAT STAT_P STAT-P (active) PPM3 This compound PPM3->JAK1 Inhibition PPM3->JAK2 STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene Target Gene Transcription DNA->Gene

Figure 1. this compound inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Kinase Inhibition Assay (Radiometric)
  • Objective: To determine the IC₅₀ of this compound against individual JAK isoforms.

  • Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; [γ-³³P]ATP; substrate peptide; kinase buffer; 96-well filter plates.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, combine the respective JAK enzyme, substrate peptide, and kinase buffer.

    • Add the diluted this compound or vehicle control (DMSO) to the wells.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity of the captured substrate using a scintillation counter.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Cellular Phospho-STAT Flow Cytometry Assay
  • Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in human PBMCs.

  • Materials: Human peripheral blood mononuclear cells (PBMCs); RPMI-1640 medium; fetal bovine serum (FBS); recombinant human IL-6, IFN-γ, and IL-2; this compound; fixation/permeabilization buffer; fluorescently labeled anti-phospho-STAT antibodies (pSTAT1, pSTAT3, pSTAT5); flow cytometer.

  • Procedure:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in RPMI-1640 with 10% FBS.

    • Pre-incubate the cells with serially diluted this compound or vehicle control for 1 hour at 37°C.

    • Stimulate the cells with the respective cytokine (IL-6, IFN-γ, or IL-2) for 15 minutes at 37°C.

    • Fix and permeabilize the cells according to the manufacturer's protocol.

    • Stain the cells with fluorescently labeled anti-phospho-STAT antibodies.

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity of the phospho-STAT signal and calculate IC₅₀ values.

Pro-inflammatory Cytokine Release Assay
  • Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in stimulated PBMCs.

  • Materials: Human PBMCs; RPMI-1640 medium; FBS; Lipopolysaccharide (LPS); this compound; ELISA kits for TNF-α, IL-1β, and IL-6.

  • Procedure:

    • Seed PBMCs in a 96-well plate.

    • Treat the cells with serially diluted this compound or vehicle control for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours at 37°C.

    • Centrifuge the plate and collect the cell culture supernatant.

    • Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Calculate the percent inhibition of cytokine production and determine IC₅₀ values.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols and the logical progression of the drug discovery and development process for a compound like this compound.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Cell_Isolation PBMC Isolation Pre_incubation Pre-incubation with this compound Cell_Isolation->Pre_incubation Compound_Dilution This compound Serial Dilution Compound_Dilution->Pre_incubation Stimulation Cytokine/LPS Stimulation Pre_incubation->Stimulation Flow_Cytometry Flow Cytometry (pSTAT) Stimulation->Flow_Cytometry ELISA ELISA (Cytokines) Stimulation->ELISA Data_Analysis Data Analysis and IC50 Calculation Flow_Cytometry->Data_Analysis ELISA->Data_Analysis

Figure 2. General workflow for cellular assays.

Drug_Development_Logic Target_ID Target Identification (JAK-STAT Pathway) Lead_Gen Lead Generation (this compound Synthesis) Target_ID->Lead_Gen In_Vitro In Vitro Characterization (Potency, Selectivity) Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy and Safety (Animal Models) In_Vitro->In_Vivo Clinical Clinical Trials (Phase I, II, III) In_Vivo->Clinical Approval Regulatory Approval Clinical->Approval

Figure 3. Drug discovery and development logical flow.

Conclusion

This compound demonstrates potent and selective inhibition of JAK1 and JAK2 in both enzymatic and cellular assays. Its ability to suppress STAT phosphorylation and the production of key pro-inflammatory cytokines underscores its potential as a therapeutic agent for the treatment of a range of inflammatory and autoimmune diseases. The data presented in this technical guide provide a solid foundation for further preclinical and clinical development of this compound. Future studies should focus on in vivo efficacy in relevant disease models, as well as comprehensive pharmacokinetic and toxicology profiling.

References

Part 1: TIM-3 and its Role in Macrophage Differentiation and Polarization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current research landscape reveals a notable scarcity of information directly pertaining to a molecule designated "PPM-3" in the context of macrophage differentiation. It is plausible that "this compound" may be a typographical error or a less common nomenclature. However, extensive investigation has identified two closely related molecules, TIM-3 (T-cell immunoglobulin and mucin-domain containing-3) and PPM1A (Protein Phosphatase, Mg2+/Mn2+ dependent 1A) , both of which play significant roles in regulating macrophage function and differentiation. This guide will provide a comprehensive overview of the effects of both TIM-3 and PPM1A on macrophage differentiation, adhering to the specified requirements for data presentation, experimental protocols, and visualization of signaling pathways.

TIM-3 is a type I transmembrane protein expressed on various immune cells, including macrophages.[1] It has been identified as a critical regulator of innate and adaptive immunity, influencing cytokine production, cell activation, and phagocytosis.[1]

TIM-3 Signaling and Macrophage Polarization

TIM-3 expression is dynamically regulated during macrophage differentiation and polarization. Notably, its expression is often associated with an M2 or alternative activation phenotype, which is involved in tissue repair and immune suppression.[1] Conversely, pro-inflammatory M1 macrophages, which are crucial for host defense against pathogens, typically exhibit low TIM-3 expression.[1]

The signaling mechanism of TIM-3 in macrophages involves the inhibition of the NF-κB transcription factor, a key regulator of pro-inflammatory gene expression.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IFN-γ and IL-12.[1] The transition from an M1 to an M2 phenotype, often induced by anti-inflammatory cytokines like IL-4 and TGF-β, is accompanied by an increase in TIM-3 expression.[1]

TIM3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand e.g., Galectin-9, Apoptotic Cells TIM3 TIM-3 Receptor Ligand->TIM3 Binds Signaling_Intermediates Signaling Intermediates TIM3->Signaling_Intermediates Activates NFkB_Inhibition NF-κB Inhibition Signaling_Intermediates->NFkB_Inhibition Leads to Proinflammatory_Cytokines Reduced Pro-inflammatory Cytokine Production (IFN-γ, IL-12) NFkB_Inhibition->Proinflammatory_Cytokines Results in M2_Polarization M2 Polarization NFkB_Inhibition->M2_Polarization Promotes PPM1A_Signaling_Pathway cluster_stimuli External Stimuli cluster_regulation Regulation of PPM1A cluster_effects Effects on Macrophage Differentiation TLR_Agonists TLR Agonists (e.g., Imiquimod, Pam3CSK4) PPM1A_Expression Increased PPM1A Expression TLR_Agonists->PPM1A_Expression Differentiation_Signals Differentiation Signals (e.g., GM-CSF, PMA) Differentiation_Signals->PPM1A_Expression M1_Differentiation_Inhibition Inhibition of M1 Differentiation PPM1A_Expression->M1_Differentiation_Inhibition Adherence Reduced Cellular Adherence M1_Differentiation_Inhibition->Adherence M1_Markers Decreased M1 Surface Marker Expression M1_Differentiation_Inhibition->M1_Markers Cytokine_Production Inhibited Pro-inflammatory Cytokine Production (TNF-α, IL-1β) M1_Differentiation_Inhibition->Cytokine_Production Experimental_Workflow_PPM1A Start Start: THP-1 Monocytes Lentiviral_Transduction Lentiviral Transduction Start->Lentiviral_Transduction Selection Antibiotic Selection Lentiviral_Transduction->Selection Verification Verification (Western Blot, qRT-PCR) Selection->Verification Cell_Lines Generate Stable Cell Lines: - THP-1 Wild-Type - THP-1 PPM1A Overexpression - THP-1 PPM1A Knockdown Verification->Cell_Lines Differentiation Induce Differentiation (PMA) Cell_Lines->Differentiation Analysis Analyze Differentiation Phenotype Differentiation->Analysis RTCA Real-Time Cell Analysis (Adherence) Analysis->RTCA Flow_Cytometry Flow Cytometry (Surface Markers) Analysis->Flow_Cytometry ELISA ELISA (Cytokine Production) Analysis->ELISA

References

An In-depth Technical Guide to the Discovery and Development of PPM-3, a Selective ERK5 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a significant therapeutic target in oncology and inflammatory diseases. Unlike traditional kinase inhibitors that block protein activity, the development of proteolysis-targeting chimeras (PROTACs) offers a novel strategy to induce the degradation of target proteins. This whitepaper provides a comprehensive technical overview of the discovery and development of PPM-3, a potent and selective PROTAC degrader of ERK5. This compound leverages the cell's ubiquitin-proteasome system to achieve efficient and sustained elimination of ERK5. This guide details the quantitative metrics of this compound's activity, the experimental protocols for its characterization, and visual representations of its mechanism of action and the relevant biological pathways.

Introduction to ERK5 and the Rationale for its Degradation

ERK5, also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical transducer of extracellular signals that regulate cellular processes such as proliferation, differentiation, and survival. Dysregulation of the ERK5 signaling pathway is implicated in the progression of various cancers and inflammatory conditions. While small molecule inhibitors of ERK5 have been developed, they often face challenges such as the need for high systemic exposure and the potential for off-target effects.

Targeted protein degradation using PROTACs presents an alternative therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This event-driven pharmacology can offer advantages over occupancy-driven inhibition, including improved potency and duration of action. The development of this compound, a selective ERK5 degrader, was undertaken to provide a novel chemical tool to probe the biology of ERK5 and to explore its therapeutic potential through degradation.[1][2]

Discovery and Characterization of the this compound Degrader

This compound was developed as a potent and selective PROTAC that induces the degradation of ERK5.[1][2] It was designed by linking a ligand that binds to ERK5 with a ligand for an E3 ubiquitin ligase via a chemical linker.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and selective degradation of ERK5 across multiple cancer cell lines. The key quantitative metrics are summarized in the tables below.

Parameter Value Assay Condition Reference
IC₅₀62.4 nMIn vitro kinase assay[1][2]

Table 1: In vitro inhibitory activity of this compound against ERK5.

Cell Line Cancer Type DC₅₀ (nM) Reference
HCT116Colorectal Carcinoma5.6 ± 1.9[1][2]
H1975Non-Small Cell Lung Cancer11.5 ± 2.5[1]
HepG2Hepatocellular Carcinoma13.7 ± 8.2[1]
MDA-MB-231Triple-Negative Breast Cancer22.7 ± 13.3[1]
PC-3Prostate Cancer23.5 ± 10.3[1]
A375Malignant Melanoma41.4 ± 22.3[1]

Table 2: Degradation activity (DC₅₀) of this compound in various cancer cell lines after a 12-hour treatment.

Signaling Pathways and Mechanism of Action

The ERK5 Signaling Pathway

The ERK5 signaling cascade is activated by various extracellular stimuli, including growth factors and stress signals. This pathway plays a crucial role in normal cellular function and is often dysregulated in disease. A key finding in the development of this compound is its impact on macrophage differentiation, suggesting a role for ERK5 in tumor immunity.[3]

ERK5_Signaling_Pathway ERK5 Signaling Pathway in Macrophage Differentiation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Stress Signals Stress Signals Receptor Receptor Stress Signals->Receptor IL-4 IL-4 IL-4->Receptor MEKK2/3 MEKK2/3 Receptor->MEKK2/3 MEK5 MEK5 MEKK2/3->MEK5 ERK5_inactive ERK5 (inactive) MEK5->ERK5_inactive ERK5_active ERK5 (active) ERK5_inactive->ERK5_active Phosphorylation ERK5_n ERK5 ERK5_active->ERK5_n c-Myc c-Myc ERK5_n->c-Myc Gene_Expression Gene Expression (Proliferation, Survival) ERK5_n->Gene_Expression M2_Polarization M2 Macrophage Polarization c-Myc->M2_Polarization

Caption: ERK5 signaling pathway leading to gene expression and macrophage differentiation.

Mechanism of Action of this compound

This compound functions as a PROTAC, a heterobifunctional molecule that brings the target protein, ERK5, into proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to ERK5, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism Mechanism of Action of this compound (ERK5 Degrader) This compound This compound Ternary_Complex ERK5-PPM-3-E3 Ligase Ternary Complex This compound->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PolyUb_ERK5 Poly-ubiquitinated ERK5 Ternary_Complex->PolyUb_ERK5 Recycled_PPM3 This compound (recycled) Ternary_Complex->Recycled_PPM3 Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome PolyUb_ERK5->Proteasome Degraded_ERK5 Degraded Peptides Proteasome->Degraded_ERK5

Caption: this compound mediates the formation of a ternary complex, leading to ERK5 ubiquitination and degradation.

Experimental Protocols

The following protocols are representative of the methods used in the discovery and characterization of this compound, based on the primary literature.

General Synthesis of this compound (PROTAC)

The synthesis of a PROTAC such as this compound involves a multi-step process to couple the ERK5 ligand, the E3 ligase ligand, and the linker.

  • Synthesis of ERK5 Ligand with Linker Attachment Point: Synthesize or procure a known ERK5 inhibitor and modify it to include a reactive functional group (e.g., an amine or carboxylic acid) at a position that does not interfere with kinase binding.

  • Synthesis of E3 Ligase Ligand with Linker Attachment Point: Similarly, prepare a known E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon or a VHL ligand) with a complementary reactive group.

  • Linker Synthesis: Synthesize a linker of desired length and composition (e.g., polyethylene (B3416737) glycol or alkyl chains) with appropriate functional groups at both ends to react with the modified ERK5 and E3 ligase ligands.

  • Coupling Reactions: Sequentially couple the ERK5 ligand and the E3 ligase ligand to the linker using standard amide bond formation or other suitable coupling chemistries.

  • Purification and Characterization: Purify the final PROTAC molecule using techniques such as flash chromatography or preparative HPLC. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Western Blot for ERK5 Degradation

This protocol is used to quantify the reduction in ERK5 protein levels following treatment with this compound.

  • Cell Culture and Treatment: Plate cells (e.g., HCT116, A375) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 12 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate the proteins on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERK5 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading. Quantify band intensities to determine the percentage of ERK5 degradation.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for an ATP-based assay) to each well according to the manufacturer's instructions.

  • Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ or DC₅₀ values by fitting the data to a dose-response curve.

Experimental and Developmental Workflow

The discovery and preclinical development of a PROTAC degrader like this compound follows a structured workflow, from initial design to in vivo evaluation.

PROTAC_Workflow Discovery and Development Workflow for this compound cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target Selection (ERK5) Ligand_ID Ligand Identification (ERK5 & E3 Ligase) PROTAC_Design PROTAC Design (Linker Optimization) Ligand_ID->PROTAC_Design Synthesis Chemical Synthesis of this compound PROTAC_Design->Synthesis Binding_Assay Binding Assays (IC50) Synthesis->Binding_Assay Degradation_Assay Degradation Assays (Western Blot, DC50) Binding_Assay->Degradation_Assay Selectivity Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity Cell_Viability Cell Viability Assays Selectivity->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Xenograft Xenograft Models (Tumor Growth Inhibition) PK_PD->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity Lead_Candidate Lead Candidate (this compound) Toxicity->Lead_Candidate

Caption: A generalized workflow for the discovery and preclinical development of a PROTAC degrader.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted protein degraders for ERK5. Its high potency and selectivity make it a valuable tool for elucidating the complex roles of ERK5 in cancer biology and immunology. The finding that this compound influences tumor development by affecting macrophage differentiation opens up new avenues for its potential application in cancer immunotherapy.[1][4] Future studies will likely focus on optimizing the pharmacokinetic properties of this compound for in vivo applications and further exploring its efficacy in preclinical models of cancer and inflammatory diseases. The continued development of selective protein degraders like this compound holds great promise for expanding the druggable proteome and offering novel therapeutic strategies for a range of human diseases.

References

PPM-3 (CAS No. 3032388-42-1): A Technical Guide to a Potent and Selective ERK5 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPM-3 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Extracellular signal-regulated kinase 5 (ERK5). As a bifunctional molecule, this compound engages both an E3 ubiquitin ligase and ERK5, leading to the ubiquitination and subsequent proteasomal degradation of the kinase. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, biological activity, and the underlying mechanism of action. Detailed experimental data is presented in tabular format, and key cellular pathways are illustrated to support further research and development efforts.

Physicochemical Properties

This compound is a complex small molecule with the following properties:

PropertyValueReference
CAS Number 3032388-42-1[1][2][3]
Molecular Formula C₅₄H₆₉N₁₁O₆S[1][3]
Molecular Weight 1000.28 g/mol [1][2]
Purity ≥98% (HPLC)[1][2]
Solubility Soluble to 100 mM in DMSO[1][2]
Storage Store at -20°C[1][2]

Biological Activity

This compound is a highly effective and selective degrader of ERK5. Its primary biological function is not to inhibit the kinase activity of ERK5 directly, but to induce its degradation within the cell.

In Vitro Activity

This compound has demonstrated potent degradation of ERK5 across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and half-maximal degradation concentration (DC₅₀) values are summarized below.

ParameterValueCell Line(s)Reference
IC₅₀ 62.4 nMNot specified[1][4]
DC₅₀ 5.6 ± 1.9 nMHCT116[1][4]
11.5 ± 2.5 nMH1975[1][4]
13.7 ± 8.2 nMHepG2[1][4]
22.7 ± 13.3 nMMDA-MB-231[1][4]
23.5 ± 10.3 nMPC-3[1][4]
41.4 ± 22.3 nMA375[1][4]
Mechanism of Action

This compound functions as a PROTAC, a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, in this case, ERK5. The polyubiquitinated ERK5 is then recognized and degraded by the 26S proteasome. This mechanism of action is distinct from traditional small molecule inhibitors that block the active site of a kinase.

A key finding is that this compound does not directly inhibit tumor cell growth. Instead, it influences tumor development by affecting the differentiation of macrophages.[1][4]

Signaling Pathways

PROTAC-Mediated Degradation of ERK5

The following diagram illustrates the general mechanism by which this compound induces the degradation of ERK5.

PPM3_Mechanism cluster_0 This compound (PROTAC) PPM3 This compound Warhead ERK5 Ligand Linker Linker E3_Ligand E3 Ligase Ligand Ternary_Complex Formation of Ternary Complex ERK5 ERK5 (Target Protein) E3_Ligase E3 Ubiquitin Ligase Proteasome 26S Proteasome Ubiquitination Ubiquitination of ERK5 Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: this compound mediated degradation of ERK5.

Simplified ERK5 Signaling Pathway

ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. The pathway is activated by various stimuli and plays a role in cell proliferation, differentiation, and survival. The following diagram provides a simplified overview of the ERK5 signaling pathway.

ERK5_Pathway cluster_upstream Upstream Activators cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli Growth Factors, Stress, Cytokines MEKK2_3 MEKK2/3 Stimuli->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Transcription_Factors Transcription Factors (e.g., MEF2) ERK5->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response

Caption: A simplified representation of the ERK5 signaling cascade.

Experimental Protocols

The detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the following publication:

  • Pan P, et al. Design, Synthesis, and Biological Evaluation of Proteolysis-Targeting Chimeras as Highly Selective and Efficient Degraders of Extracellular Signal-Regulated Kinase 5. J Med Chem. 2023 Oct 12;66(19):13568-13586.

Researchers should refer to this publication for comprehensive methodologies. The following provides a general overview of the types of experiments conducted.

Western Blotting for ERK5 Degradation
  • Objective: To quantify the degradation of ERK5 in cancer cell lines upon treatment with this compound.

  • General Workflow:

    • Cancer cell lines (e.g., HCT116, A375) are cultured to a suitable confluency.

    • Cells are treated with varying concentrations of this compound for a specified time course (e.g., 2-72 hours).[4]

    • Cells are lysed, and total protein is quantified.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for ERK5, followed by a secondary antibody.

    • Protein bands are visualized, and the intensity is quantified to determine the extent of ERK5 degradation relative to a loading control.

Western_Blot_Workflow start Cell Culture treatment Treatment with this compound start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer probing Antibody Probing (Primary and Secondary) transfer->probing visualization Visualization and Quantification probing->visualization end Data Analysis visualization->end

Caption: General workflow for Western blot analysis of ERK5 degradation.

Conclusion

This compound is a valuable research tool for studying the biological roles of ERK5. Its potent and selective degradation of ERK5 provides a powerful method for probing the downstream consequences of ERK5 loss in various cellular contexts. The data presented in this guide, compiled from publicly available sources, serves as a foundational resource for researchers in oncology, cell biology, and drug discovery. For detailed experimental procedures and further in-depth analysis, the primary literature should be consulted.

References

An In-Depth Technical Guide to the ERK5 Signaling Pathway and Its Negative Regulation by PPM Family Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling network. Unlike the well-studied ERK1/2, ERK5 possesses unique structural and functional characteristics that contribute to its distinct roles in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway is increasingly implicated in various pathologies, most notably cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the ERK5 signaling cascade, its activation mechanisms, and downstream effectors. A significant focus is placed on the emerging role of the Protein Phosphatase, Mg2+/Mn2+-dependent (PPM) family, also known as PP2C phosphatases, as negative regulators of this pathway. While direct inhibition of ERK5 by a specific entity termed "PPM-3" is not established in human systems, this guide will explore the known interactions of PPM family members with MAPK pathways and the potential for these phosphatases to modulate ERK5 activity. This document details relevant experimental protocols and presents quantitative data to facilitate further research and drug development efforts targeting this critical signaling axis.

The ERK5 Signaling Pathway: A Core Cellular Regulator

The ERK5 signaling pathway is a three-tiered kinase cascade initiated by a variety of extracellular stimuli, including growth factors, cytokines, and cellular stress.[1]

Pathway Activation

Activation of the ERK5 pathway begins with the stimulation of upstream MAP3Ks, primarily MEKK2 and MEKK3.[2] These kinases then phosphorylate and activate the dual-specificity MAP2K, MEK5.[1] Activated MEK5, in turn, phosphorylates ERK5 on threonine 218 and tyrosine 220 (Thr218/Tyr220) within its activation loop, leading to the full activation of ERK5 kinase activity.[1]

A diverse array of stimuli can trigger this cascade, including:

  • Growth Factors: Epidermal Growth Factor (EGF), Nerve Growth Factor (NGF), Vascular Endothelial Growth Factor (VEGF), and Platelet-Derived Growth Factor (PDGF).[3]

  • Cytokines: Granulocyte colony-stimulating factor (G-CSF).[3]

  • Stressors: Oxidative stress, high osmolarity, and fluid shear stress.[3]

Downstream Targets and Cellular Functions

Once activated, ERK5 translocates to the nucleus where it phosphorylates a variety of downstream substrates, thereby regulating gene expression and cellular processes. Key downstream targets include:

  • Transcription Factors: Myocyte enhancer factor 2 (MEF2) family members (MEF2A, C, D), c-Myc, c-Fos, and SAP1.[3][4]

  • Other Kinases: Ribosomal S6 Kinase (RSK).[4]

The activation of these targets gives ERK5 a pivotal role in:

  • Cell Proliferation and Survival: By regulating the expression of genes involved in cell cycle progression and apoptosis.[5]

  • Differentiation: Particularly in neuronal and muscle cell development.[6]

  • Angiogenesis: Through its involvement in VEGF signaling.[5]

  • Cancer Progression: Upregulation and overexpression of ERK5 are associated with advanced-stage tumors, metastases, and poorer overall survival in several cancers.[7]

PPM Family Phosphatases: The "Brakes" on MAPK Signaling

The Protein Phosphatase, Mg2+/Mn2+-dependent (PPM) family, also known as PP2C, are serine/threonine phosphatases that act as crucial negative regulators of various signaling pathways, including the MAPK cascades.[8] These enzymes are characterized by their dependence on Mg2+ or Mn2+ ions for catalytic activity and their resistance to inhibitors of the PPP phosphatase family.[9]

There are 20 known mammalian PPM isoforms, including PPM1A, PPM1B, and PPM1D (Wip1), each with distinct substrate specificities and cellular functions.[10] Their primary role in MAPK signaling is to dephosphorylate and inactivate key kinase components, thereby terminating the signal and maintaining cellular homeostasis.

The Intersection of PPM Phosphatases and ERK5 Signaling

While the direct regulation of ERK5 by a specific "this compound" phosphatase in humans is not documented, evidence suggests that members of the PPM family are involved in modulating the ERK5 pathway.

  • PPM1A (PP2Cα): This well-characterized PPM family member is known to negatively regulate the p38 and JNK MAPK pathways.[7] Some evidence suggests that PPM1A may also be involved in the regulation of the Akt/ERK pathway, though its direct action on ERK5 is not fully elucidated.[11]

  • PTP-SL: While not a PPM family member, this phosphotyrosine-specific phosphatase has been shown to directly interact with and down-regulate ERK5 activity, preventing its nuclear translocation.[12][13] This highlights the importance of phosphatases in controlling the ERK5 signal.

Given the established role of PPM phosphatases in dephosphorylating other MAPKs, it is highly probable that specific PPM isoforms are responsible for the dephosphorylation and inactivation of ERK5. The identification and characterization of these specific ERK5-targeting PPMs represent a significant area for future research.

Quantitative Data Summary

The following tables summarize key quantitative data related to ERK5 inhibition.

Table 1: Inhibitory Potency of Selected Compounds against ERK5 and Related Kinases

CompoundTargetAssay TypeIC50 / Kd / EC50Other Notable Targets
Erk5-IN-1 (XMD17-109)ERK5Biochemical162 nM (IC50)LRRK2 (IC50 = 339 nM), BRD4 (IC50 = 200-700 nM)
ERK5 AutophosphorylationCellular (HEK293)4.2 µM (EC50)
ERK5 AutophosphorylationCellular (EGF-induced)0.09 µM (EC50)
XMD8-92ERK5Biochemical80 nM (Kd)BRD4 (Kd = 170 nM)
ERK5-dependent transcriptionCellular~1.5 µM (IC50)
AX-15836ERK5Biochemical8 nM (IC50)Highly selective over other kinases and BRD4
ERK5 AutophosphorylationCellular (HeLa)4-9 nM (Intracellular IC50)
BIX02189MEK5Biochemical1.5 nM (IC50)ERK5 (IC50 = 59 nM)
JWG-071ERK5Biochemical88 nM (IC50)LRRK2 (IC50 = 109 nM)

Data compiled from various sources.[14]

Table 2: Inhibitory Effects of Cadmium on PPM Family Phosphatases

PhosphataseInhibitorKi
PPM1ACadmium (Cd2+)~1 µM
PPM1GCadmium (Cd2+)~1 µM

Cadmium was identified as a potent inhibitor of PPM1A and PPM1G.[1]

Detailed Experimental Protocols

Western Blotting for Phospho-ERK5

This protocol is designed to detect the activated, phosphorylated form of ERK5.[1]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK5 (Thr218/Tyr220) overnight at 4°C. A typical starting dilution is 1:1000.[12]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK5.

In Vitro Kinase Assay (Radiometric)

This assay measures the enzymatic activity of purified ERK5.[15]

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing:

      • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

      • Recombinant active ERK5 enzyme.

      • Substrate (e.g., Myelin Basic Protein).

      • Potential inhibitor at various concentrations.

  • Initiation:

    • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubation:

    • Incubate at 30°C for a predetermined time (e.g., 30 minutes).

  • Termination and Detection:

    • Spot the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

Cell Viability Assay (MTT)

This colorimetric assay assesses the effect of ERK5 inhibition on cell viability.[10][16]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 3-4 hours.

  • Formazan (B1609692) Solubilization:

    • Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS).

    • Shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570-600 nm using a microplate reader.

In Vitro Phosphatase Assay (Colorimetric)

This assay measures the activity of a PPM family phosphatase on a phosphorylated substrate.[9]

  • Reaction Setup:

    • In a 96-well plate, add the purified PPM phosphatase to a buffer containing MgCl2 or MnCl2.

    • Include a known inhibitor (e.g., cadmium for PPM1A/G) as a control.[1]

  • Substrate Addition:

    • Add a phosphorylated peptide substrate.

  • Incubation:

    • Incubate at 37°C for a defined period.

  • Phosphate (B84403) Detection:

    • Stop the reaction and measure the released inorganic phosphate using a colorimetric reagent such as Malachite Green.

    • Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).

Visualizing the ERK5 Signaling Pathway and Experimental Workflows

ERK5 Signaling Pathway Diagram

Caption: The ERK5 signaling pathway is activated by various stimuli, leading to the nuclear translocation of active ERK5 and the regulation of gene expression. PPM family phosphatases are proposed negative regulators of this pathway.

Experimental Workflow for Investigating PPM-Mediated Inhibition of ERK5

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis Purified_ERK5 Purified Active ERK5 Phosphatase_Assay In Vitro Phosphatase Assay (Measure ERK5 dephosphorylation) Purified_ERK5->Phosphatase_Assay Purified_PPM Purified PPM Phosphatase Purified_PPM->Phosphatase_Assay Quantification Quantify p-ERK5 levels and Cell Viability Phosphatase_Assay->Quantification Cell_Culture Cell Culture (e.g., Cancer Cell Line) Transfection Transfect with PPM construct or treat with PPM inhibitor Cell_Culture->Transfection Stimulation Stimulate with Growth Factor (e.g., EGF) Transfection->Stimulation Cell_Lysis Cell Lysis & Protein Quantification Stimulation->Cell_Lysis Viability_Assay Cell Viability Assay (MTT, etc.) Stimulation->Viability_Assay Western_Blot Western Blot for p-ERK5 and Total ERK5 Cell_Lysis->Western_Blot Western_Blot->Quantification Viability_Assay->Quantification Conclusion Determine the inhibitory effect of PPM on ERK5 signaling Quantification->Conclusion

Caption: A workflow for investigating the inhibitory effect of a PPM family phosphatase on the ERK5 signaling pathway, combining biochemical and cellular assays.

Conclusion and Future Directions

The ERK5 signaling pathway is a vital regulator of cellular function with significant implications for human health and disease, particularly in the context of cancer. While the core components and activation mechanisms of this pathway are well-understood, the specific phosphatases responsible for its negative regulation remain an area of active investigation. The PPM family of phosphatases are strong candidates for this role. Future research should focus on identifying the specific PPM isoforms that directly dephosphorylate and inactivate ERK5, and on elucidating the molecular mechanisms of this interaction. Such studies will not only enhance our fundamental understanding of MAPK signaling but also open new avenues for the development of novel therapeutic strategies that target the ERK5 pathway by modulating the activity of its regulatory phosphatases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Protein Degradation Using PPM-3

Author: BenchChem Technical Support Team. Date: December 2025

Topic: PPM-3 Protocol for In Vitro Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC®) designed for the targeted degradation of Extracellular signal-regulated kinase 5 (ERK5). PROTACs are bifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. This document provides detailed protocols for utilizing this compound to induce the degradation of ERK5 in in vitro cell culture models, a key step in studying the functional consequences of ERK5 loss and exploring its therapeutic potential.

Mechanism of Action: this compound as an ERK5 Degrader

This compound functions by simultaneously binding to the target protein (ERK5) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERK5, marking it for degradation by the 26S proteasome. The result is the selective removal of the ERK5 protein from the cell.

PROTAC_Mechanism cluster_1 Ternary Complex Formation PPM3 This compound (PROTAC) ERK5 ERK5 (Target Protein) PPM3->ERK5 Binds E3 E3 Ubiquitin Ligase PPM3->E3 Ternary ERK5-PPM3-E3 Complex Ub Ubiquitin Ternary->Ub ERK5_in_complex ERK5 PPM3_in_complex This compound E3_in_complex E3 Ligase Ub_ERK5 Ubiquitinated ERK5 Ub->Ub_ERK5 Proteasome 26S Proteasome Ub_ERK5->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of this compound mediated ERK5 degradation.

Quantitative Data: In Vitro Activity of this compound

This compound has been shown to effectively degrade ERK5 across a panel of human cancer cell lines. The half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeDC50 (nM)IC50 (nM)
HCT116Colorectal Carcinoma5.662.4
h1975Lung Cancer11.562.4
HepG2Liver Carcinoma13.762.4
MDA-MB-231Breast Cancer22.762.4
PC-3Prostate Cancer23.562.4
A375Melanoma41.462.4
Data sourced from Tocris Bioscience.

Experimental Protocols

1. Preparation of this compound Stock Solutions

This compound is typically supplied as a solid. It is soluble in DMSO up to 100 mM.

  • Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

  • Materials:

    • This compound solid (M. Wt. 1000.28)

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 100 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

2. In Vitro ERK5 Degradation Assay in Cultured Cells

This protocol describes the treatment of cultured cells with this compound to induce the degradation of ERK5, followed by analysis of protein levels.

  • Objective: To determine the dose-dependent effect of this compound on ERK5 protein levels in a specific cell line.

  • Materials:

    • Selected human cancer cell line (e.g., HCT116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (10 mM in DMSO)

    • Phosphate-buffered saline (PBS)

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Multi-well cell culture plates (e.g., 6-well plates)

  • Procedure:

    • Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C in a 5% CO2 incubator.

    • Preparation of Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 500 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

    • Cell Lysis:

      • After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.

      • Add an appropriate volume of ice-cold lysis buffer to each well.

      • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

      • Incubate on ice for 30 minutes, vortexing occasionally.

      • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.

    • Protein Quantification: Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Analysis: The protein lysates are now ready for analysis of ERK5 levels by methods such as Western Blotting or mass spectrometry-based proteomics.

Experimental_Workflow A 1. Cell Seeding (e.g., 6-well plate) B 2. Prepare this compound Dilutions & Vehicle Control C 3. Cell Treatment (Incubate for 24h) A->C B->C D 4. Cell Lysis (Ice-cold lysis buffer) C->D E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. Analysis of ERK5 Levels (Western Blot / Proteomics) E->F

Caption: Experimental workflow for the in vitro ERK5 degradation assay.

Application Notes and Protocols for Studying the Tumor Microenvironment with Pyrvinium Pamoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium (B1237680) pamoate, an FDA-approved anthelmintic drug, has emerged as a potent anti-cancer agent with significant effects on the tumor microenvironment (TME).[1][2] Its multifaceted mechanism of action, primarily targeting mitochondrial function and the Wnt signaling pathway, makes it a valuable tool for cancer research and a potential therapeutic candidate.[1][2] These application notes provide detailed protocols for utilizing pyrvinium pamoate to investigate key aspects of the TME, including cancer stem cells, metabolic reprogramming, and vital signaling pathways.

Mechanism of Action in the Tumor Microenvironment

Pyrvinium pamoate exerts its anti-cancer effects through several interconnected mechanisms that profoundly impact the TME:

  • Inhibition of Mitochondrial Respiration: As a lipophilic cation, pyrvinium pamoate accumulates in the mitochondria.[1] It primarily inhibits Complex I of the electron transport chain, leading to decreased ATP production and increased reactive oxygen species (ROS), thereby inducing metabolic stress and apoptosis in cancer cells.[3]

  • Modulation of Wnt/β-catenin Signaling: Pyrvinium pamoate inhibits the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation, stemness, and the regulation of the TME.[1][4] It has been shown to activate casein kinase 1α (CK1α), leading to the degradation of β-catenin.[1]

  • Targeting Cancer Stem Cells (CSCs): By disrupting mitochondrial function and Wnt signaling, both critical for CSC survival and self-renewal, pyrvinium pamoate effectively targets this resilient cell population.[1][2]

  • Induction of the Unfolded Protein Response (UPR): Pyrvinium pamoate can induce endoplasmic reticulum (ER) stress and activate the UPR, leading to apoptosis.[5]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of pyrvinium pamoate from various studies.

Table 1: In Vitro Efficacy of Pyrvinium Pamoate (IC50 Values)

Cell LineCancer TypeIC50 (nM)Reference
Molm13Acute Myeloid Leukemia50.15 ± 0.43[6]
REHB-cell Acute Lymphoblastic Leukemia170[7]
RS4B-cell Acute Lymphoblastic Leukemia1000[7]
PDAC cell linesPancreatic Ductal Adenocarcinoma9 - 93[8]
PANC-1Pancreatic Ductal Adenocarcinoma3400 ± 240[9]
CFPAC-1Pancreatic Ductal Adenocarcinoma4400 ± 1090[9]
MCC cell linesMerkel Cell Carcinoma<100[5]

Table 2: In Vivo Efficacy of Pyrvinium Pamoate

Cancer ModelDosing RegimenRoute of AdministrationTumor Growth InhibitionReference
Pancreatic Cancer Xenograft1 mg/kg, 3 times/weekIntraperitoneal (IP)Significant inhibition and increased survival[7]
Pancreatic Cancer Xenograft35 mg/kg, dailyOralDose-dependent decrease in tumor growth[7]
Myeloid Leukemia Xenograft0.5 or 0.8 mg/kg, 6 days/weekIntraperitoneal (IP)Dose-dependent retardation of tumor growth[6]
Triple-Negative Breast Cancer0.3 - 1.2 mg/kg, dailyIntraperitoneal (IP)Significant inhibition of tumor growth[10]

Experimental Protocols

Herein are detailed protocols for studying the effects of pyrvinium pamoate on the tumor microenvironment.

Protocol 1: 3D Tumor Spheroid Culture and Viability Assay

This protocol describes the generation of 3D tumor spheroids to mimic the TME and the assessment of cell viability following treatment with pyrvinium pamoate.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Corning® Spheroid Microplates (or other ultra-low attachment plates)[11]

  • Pyrvinium pamoate (stock solution in DMSO)

  • CellTiter-Glo® 3D Cell Viability Assay (Promega) or Sulforhodamine B (SRB) assay kit

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding:

    • Harvest and count cells to ensure a single-cell suspension.

    • Dilute cells in complete medium to a final concentration of 1,000 - 10,000 cells/100 µL, depending on the cell line and desired spheroid size.[11]

    • Seed 100 µL of the cell suspension into each well of a 96-well spheroid microplate.[11]

  • Spheroid Formation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours to allow for spheroid formation.[11]

  • Treatment:

    • Prepare serial dilutions of pyrvinium pamoate in complete medium from the stock solution.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the pyrvinium pamoate dilutions. Include a vehicle control (DMSO).

  • Viability Assay (SRB):

    • After 48-72 hours of treatment, fix the spheroids with 10% trichloroacetic acid.

    • Stain with 0.4% SRB solution.

    • Wash with 1% acetic acid and solubilize the dye with 10 mM Tris base.

    • Measure absorbance at 510 nm.

Expected Outcome: A dose-dependent decrease in the viability of the tumor spheroids upon treatment with pyrvinium pamoate.

Experimental Workflow for 3D Spheroid Assay

G Workflow for 3D Spheroid Culture and Viability Assay cluster_prep Preparation cluster_spheroid Spheroid Formation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Harvest and count cells cell_suspension 2. Prepare single-cell suspension cell_culture->cell_suspension seeding 3. Seed cells in ultra-low attachment plate cell_suspension->seeding incubation 4. Incubate for 48-72h seeding->incubation drug_prep 5. Prepare Pyrvinium Pamoate dilutions incubation->drug_prep treatment 6. Treat spheroids incubation->treatment drug_prep->treatment viability_assay 7. Perform SRB or CellTiter-Glo 3D assay treatment->viability_assay data_analysis 8. Analyze data and determine IC50 viability_assay->data_analysis

Caption: Workflow for 3D Spheroid Viability Assay.

Protocol 2: Analysis of Mitochondrial Function

This protocol details methods to assess the impact of pyrvinium pamoate on mitochondrial respiration and membrane potential.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrvinium pamoate

  • Seahorse XFe24 Extracellular Flux Analyzer (Agilent)

  • Seahorse XF Cell Mito Stress Test Kit (Agilent)

  • TMRE-Mitochondrial Membrane Potential Assay Kit (Abcam)

  • Confocal microscope

Procedure:

A. Oxygen Consumption Rate (OCR) Measurement:

  • Cell Seeding: Seed 1 x 10^5 cells/well in a Seahorse XF24 cell culture microplate and incubate overnight.[6]

  • Treatment: Treat cells with desired concentrations of pyrvinium pamoate for 24 hours.[6]

  • Assay:

    • Wash and incubate cells in Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

    • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A.[12]

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[6]

B. Mitochondrial Membrane Potential Assay:

  • Cell Seeding: Plate 2 x 10^4 cells/well in a 24-well plate.[13]

  • Treatment: Treat cells with pyrvinium pamoate for 48 hours.[13]

  • Staining: Stain cells with TMRE working solution according to the manufacturer's protocol.[13]

  • Imaging: Visualize the cells using a confocal microscope.[13]

Expected Outcome: A significant decrease in OCR and mitochondrial membrane potential in cells treated with pyrvinium pamoate.

Pyrvinium Pamoate's Effect on Mitochondria

G Pyrvinium Pamoate's Impact on Mitochondrial Function cluster_mito Mitochondrial Processes PP Pyrvinium Pamoate Mitochondria Mitochondria PP->Mitochondria Accumulates in ETC Electron Transport Chain (Complex I) PP->ETC Inhibits MMP Mitochondrial Membrane Potential ATP ATP Production ROS Reactive Oxygen Species (ROS) ETC->MMP Leads to decreased ETC->ROS Leads to increased MMP->ATP Impairs Apoptosis Apoptosis ATP->Apoptosis Contributes to ROS->Apoptosis Induces

Caption: Pyrvinium Pamoate's Mitochondrial Effects.

Protocol 3: Western Blot Analysis of Wnt/β-catenin Signaling

This protocol outlines the procedure for detecting changes in key proteins of the Wnt/β-catenin pathway after pyrvinium pamoate treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrvinium pamoate

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Lysis:

    • Treat cells with pyrvinium pamoate for the desired time.

    • Wash cells with cold PBS and lyse with RIPA buffer.[14]

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and visualize the protein bands using an ECL detection reagent.

Expected Outcome: A dose-dependent decrease in the protein levels of β-catenin and its downstream targets, c-Myc and Cyclin D1.[4]

Wnt/β-catenin Signaling Inhibition

G Inhibition of Wnt/β-catenin Pathway by Pyrvinium Pamoate PP Pyrvinium Pamoate CK1a Casein Kinase 1α (CK1α) PP->CK1a Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) CK1a->Destruction_Complex Enhances activity of beta_catenin β-catenin Degradation β-catenin Degradation beta_catenin->Degradation Leads to TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Destruction_Complex->beta_catenin Phosphorylates Degradation->TCF_LEF Prevents binding Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation & Stemness Target_Genes->Proliferation Promotes

References

PPM-3: Application Notes and Protocols for Targeted Degradation of ERK5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PPM-3, a potent and selective Proteolysis Targeting Chimera (PROTAC), for the targeted degradation of Extracellular signal-regulated kinase 5 (ERK5). This document includes detailed protocols for key experiments, quantitative data for performance evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that serve as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

This compound is a PROTAC designed to selectively target ERK5 for degradation. It is composed of a ligand that binds to ERK5 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This targeted degradation approach offers a powerful tool to study the biological functions of ERK5 and to explore its therapeutic potential in various diseases, including cancer. Unlike traditional kinase inhibitors that only block the catalytic activity of a protein, this compound leads to the complete removal of the ERK5 protein, potentially overcoming resistance mechanisms and addressing non-catalytic functions of the protein.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Degradation Efficacy of this compound

Cell LineDC50 (nM) ± SD
HCT1165.6 ± 1.9
H197511.5 ± 2.5
HepG213.7 ± 8.2
MDA-MB-23122.7 ± 13.3
PC-323.5 ± 10.3
A37541.4 ± 22.3

DC50 represents the concentration of this compound required to degrade 50% of the target protein after a 12-hour treatment.

Table 2: In Vitro Inhibitory Concentration of this compound

ParameterValue (nM)
IC5062.4

IC50 represents the concentration of this compound required to inhibit 50% of a biological or biochemical function.

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in inducing the degradation of ERK5 and the downstream consequences on the ERK5 signaling pathway.

PPM3_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PPM3 This compound ERK5 ERK5 (Target Protein) PPM3->ERK5 Binds VHL VHL (E3 Ligase) PPM3->VHL Recruits Proteasome 26S Proteasome ERK5->Proteasome Targeted for Degradation MEF2 MEF2 ERK5->MEF2 Activates cFos_Fra1 c-Fos/Fra-1 ERK5->cFos_Fra1 SGK SGK ERK5->SGK Activates VHL->ERK5 Ubiquitination Ub Ubiquitin Ub->VHL Degradation Degraded ERK5 Peptides Proteasome->Degradation MEKK2_3 MEKK2/3 MEK5 MEK5 MEKK2_3->MEK5 Activates MEK5->ERK5 Activates Downstream Downstream Effects (Proliferation, Survival, etc.) MEF2->Downstream cFos_Fra1->Downstream SGK->Downstream

Caption: Mechanism of this compound mediated ERK5 degradation and its impact on downstream signaling.

Experimental Protocols

Protocol 1: Western Blot Analysis of ERK5 Degradation

This protocol details the steps to quantify the degradation of ERK5 in cultured cells following treatment with this compound.

Materials:

  • Cell line of interest (e.g., HCT116, H1975)

  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-ERK5, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 12 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERK5 antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the ERK5 signal to the loading control (e.g., GAPDH).

    • Calculate the percentage of ERK5 degradation relative to the vehicle control.

Protocol 2: Cell Viability (MTS) Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell culture medium

  • MTS reagent (containing PES)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a DMSO vehicle control and a positive control for cytotoxicity if desired.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of this compound.

PROTAC_Workflow cluster_design 1. PROTAC Design & Synthesis cluster_biochemical 2. Biochemical Characterization cluster_cellular 3. Cellular Characterization cluster_validation 4. Mechanism of Action Validation Design Identify Target (ERK5) Select E3 Ligase (VHL) Design & Synthesize this compound Binding Binding Affinity Assays (e.g., SPR, ITC) Design->Binding Ternary Ternary Complex Formation (e.g., Co-IP, TR-FRET) Binding->Ternary Degradation Western Blot for ERK5 Degradation (Dose & Time Response) Ternary->Degradation Viability Cell Viability Assay (MTS) (Determine IC50) Degradation->Viability Selectivity Proteomics-based Selectivity Profiling Degradation->Selectivity Proteasome_Inh Proteasome Inhibitor Co-treatment (e.g., MG132) Viability->Proteasome_Inh E3_KO VHL Knockout/Knockdown Proteasome_Inh->E3_KO Downstream_Analysis Analysis of Downstream Signaling Pathways E3_KO->Downstream_Analysis

Caption: A standard workflow for the characterization of a PROTAC like this compound.

References

Application Notes and Protocols for Investigating ERK5 Degradation by a Putative Phosphatase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a crucial member of the mitogen-activated protein kinase (MAPK) family. The ERK5 signaling pathway is integral to various cellular processes, including proliferation, differentiation, and survival.[1][2][3] Activation of this pathway is initiated by upstream kinases MEKK2/3 and MEK5, leading to the dual phosphorylation of ERK5 on threonine and tyrosine residues within its activation loop.[4][5][6] The sustained activation and cellular levels of ERK5 are critical, and dysregulation of this pathway has been implicated in several diseases, including cancer.[2][7]

The activity of MAPKs is tightly regulated by a family of dual-specificity phosphatases known as MAPK phosphatases (MKPs), which dephosphorylate the activation loop, leading to inactivation. While the role of phosphatases in regulating ERK1/2 is well-documented, their specific roles in ERK5 stability and degradation are an active area of research. This document provides a detailed protocol for utilizing Western blotting to investigate the potential degradation of ERK5 induced by a putative phosphatase, herein exemplified as PPM-3.

ERK5 Signaling Pathway

The ERK5 signaling cascade is a three-tiered kinase pathway. Upon stimulation by various growth factors or stress signals, MEKK2 or MEKK3 phosphorylates and activates MEK5.[1][5] Activated MEK5 then specifically phosphorylates ERK5 on the Thr-Glu-Tyr (TEY) motif in its activation loop, leading to its activation.[2] Activated ERK5 can then translocate to the nucleus to phosphorylate various downstream targets, including transcription factors, thereby regulating gene expression.[3][4] Putative phosphatases, such as this compound, may counteract this activation by dephosphorylating ERK5, potentially marking it for degradation.

ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors_Stress Growth Factors / Stress MEKK2_3 MEKK2/3 Growth_Factors_Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5_inactive ERK5 (Inactive) MEK5->ERK5_inactive P (TEY) ERK5_active p-ERK5 (Active) ERK5_inactive->ERK5_active PPM3 This compound (Putative Phosphatase) ERK5_active->PPM3 Degradation Proteasomal Degradation ERK5_active->Degradation Downstream_Targets Downstream Targets (e.g., MEF2) ERK5_active->Downstream_Targets P PPM3->ERK5_active Dephosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Targets->Gene_Expression Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A Cell Lysis B Protein Quantification A->B C Sample Denaturation (with Laemmli buffer) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (Total ERK5, p-ERK5, Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I

References

Application Notes and Protocols: Evaluating PPM-3 Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PPM-3 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Extracellular signal-regulated kinase 5 (ERK5). Unlike traditional kinase inhibitors that only block the enzymatic activity of a target protein, this compound facilitates the complete removal of the ERK5 protein, offering a distinct and potentially more durable therapeutic strategy. Dysregulation of the ERK5 signaling pathway is implicated in various cancers, promoting cell proliferation, survival, and angiogenesis. These application notes provide detailed protocols for utilizing animal models to assess the in vivo efficacy of this compound, focusing on cancer xenograft models.

Mechanism of Action: this compound is a heterobifunctional molecule that simultaneously binds to ERK5 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERK5, marking it for degradation by the proteasome. This degradation mechanism has been shown to be effective across a range of human cancer cell lines. A key finding suggests that this compound may not directly inhibit tumor cell growth but rather influences tumor development by affecting the differentiation of macrophages, highlighting the importance of the tumor microenvironment in its therapeutic effect.

ERK5 Signaling Pathway

The diagram below illustrates a simplified ERK5 signaling cascade, which is targeted for disruption by this compound-mediated degradation. Growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of a kinase cascade involving MEK5, which in turn phosphorylates and activates ERK5. Activated ERK5 translocates to the nucleus to regulate transcription factors like MEF2, promoting cell survival and proliferation.

ERK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds MEKK2_3 MEKK2/3 RTK->MEKK2_3 Activates MEK5 MEK5 MEKK2_3->MEK5 Phosphorylates ERK5_inactive ERK5 (Inactive) MEK5->ERK5_inactive Phosphorylates ERK5_active ERK5 (Active) ERK5_inactive->ERK5_active Activation PPM3_Action This compound recruits E3 Ligase to ERK5 ERK5_inactive->PPM3_Action MEF2 MEF2 ERK5_active->MEF2 Translocates & Activates Degradation Proteasomal Degradation PPM3_Action->Degradation Transcription Gene Transcription (Proliferation, Survival) MEF2->Transcription

Caption: Simplified ERK5 signaling pathway targeted by this compound.

Data Presentation: In Vitro Degradation

This compound has demonstrated potent and selective degradation of ERK5 across multiple human cancer cell lines. The half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeDC50 (nM)IC50 (nM)
HCT116Colorectal Carcinoma5.662.4
h1975Non-Small Cell Lung Cancer11.562.4
HepG2Hepatocellular Carcinoma13.762.4
MDA-MB-231Triple-Negative Breast Cancer22.762.4
PC-3Prostate Cancer23.562.4
A375Malignant Melanoma41.462.4
Data sourced from Tocris Bioscience.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines the typical workflow for conducting a preclinical efficacy study of this compound using a xenograft animal model.

Experimental_Workflow A 1. Cell Line Selection & Culture (e.g., HCT116) B 2. Animal Acclimatization (e.g., 1 week) A->B C 3. Tumor Cell Implantation (Subcutaneous) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E Tumors reach ~100-150 mm³ F 6. Treatment Initiation (this compound or Vehicle) E->F G 7. Continued Monitoring (Tumor Volume, Body Weight) F->G H 8. Study Endpoint G->H Tumors reach max size or study duration ends I 9. Sample Collection & Analysis (Tumors, Blood, Tissues) H->I

Caption: Workflow for a typical xenograft efficacy study.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and injectable formulation of this compound for administration in animal models.

Materials:

  • This compound powder (Tocris Bioscience or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of this compound by dissolving it in 100% DMSO. For example, weigh 10 mg of this compound and dissolve it in a volume of DMSO to achieve a concentration of 50-100 mg/mL. Vortex until fully dissolved.

  • Vehicle Preparation: Prepare the final dosing vehicle. A commonly used vehicle for poorly soluble compounds is a formulation of PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

    • Note: The optimal vehicle should be determined empirically to ensure compound stability and animal tolerance.

  • Final Formulation: On each day of dosing, prepare the final this compound formulation. a. In a sterile tube, add the required volume of the this compound stock solution (e.g., for a 10% DMSO final concentration). b. Add PEG300 and Tween 80, vortexing thoroughly after each addition to ensure a homogenous mixture. c. Slowly add the sterile saline or PBS while vortexing to prevent precipitation.

  • Administration: The final formulation should be administered to animals immediately after preparation, typically via intraperitoneal (IP) injection, at a volume of 5-10 mL/kg body weight.

Protocol 2: Subcutaneous Xenograft Mouse Model for Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human cancer xenografts.

Materials & Animals:

  • Immunodeficient mice (e.g., NOD-SCID, NSG, or Athymic Nude), 6-8 weeks old.

  • Selected cancer cell line (e.g., HCT116), cultured in appropriate medium.

  • Matrigel® Basement Membrane Matrix (Corning) or equivalent.

  • Trypsin-EDTA, PBS, and cell culture medium.

  • This compound and vehicle formulations (from Protocol 1).

  • Calipers, animal scale, syringes, and needles.

Procedure:

  • Cell Preparation: a. Culture HCT116 cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer or automated counter. c. Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 25-50 x 10^6 cells/mL. Keep on ice.

  • Tumor Implantation: a. Anesthetize the mouse and shave the right flank. b. Inject 100-200 µL of the cell suspension (containing 2.5-10 million cells) subcutaneously into the flank.

  • Tumor Monitoring and Randomization: a. Allow tumors to establish. Begin measuring tumor volume 2-3 times per week using calipers once tumors are palpable. b. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. c. When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose), ensuring the average tumor size is similar across all groups (n=8-10 mice per group).

  • Treatment: a. Administer this compound or vehicle control according to the predetermined schedule (e.g., daily, 5 days a week) via IP injection. b. Monitor body weight and tumor volume 2-3 times per week throughout the study.

  • Endpoint and Analysis: a. The study endpoint is reached when tumors in the control group reach the maximum allowed size (e.g., ~2000 mm³) or after a predefined treatment duration (e.g., 21-28 days). b. Euthanize all animals according to institutional guidelines. c. Excise tumors, measure their final weight, and collect blood and other tissues as needed. d. A portion of the tumor can be snap-frozen for Western blot analysis (to confirm ERK5 degradation) and the remainder fixed in formalin for immunohistochemistry (IHC) analysis.

Data Analysis:

  • Plot mean tumor volume ± SEM for each group over time.

  • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

  • Perform statistical analysis (e.g., one-way or two-way ANOVA) to determine the significance of the anti-tumor effect.

  • Analyze body weight data to assess the toxicity of the treatment.

  • Correlate efficacy data with pharmacodynamic readouts like ERK5 protein levels in the tumor tissue.

Troubleshooting & Optimization

Technical Support Center: Optimizing PPM-18 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of PPM-18 for cell viability assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is PPM-18 and what is its mechanism of action?

A1: PPM-18 is a novel synthetic analog of vitamin K that has demonstrated significant anti-cancer properties, particularly in bladder cancer cell lines.[1] Its primary mechanism of action involves the generation of Reactive Oxygen Species (ROS), which induces oxidative stress.[1] This leads to a cascade of cellular events, including the activation of AMP-activated protein kinase (AMPK) and the suppression of the pro-survival PI3K/AKT/mTORC1 signaling pathway, ultimately resulting in apoptosis and autophagy.[1]

Q2: I am seeing a U-shaped dose-response curve in my viability assay. What could be the cause?

A2: A U-shaped or biphasic dose-response curve, where cell viability decreases at mid-range concentrations and then appears to increase at higher concentrations, can be caused by several factors. At high concentrations, the compound may precipitate out of the solution, which can interfere with the optical density readings of many colorimetric viability assays.[2] Additionally, the compound itself might directly react with and reduce the assay reagent (e.g., MTT, XTT, resazurin), leading to a false positive signal that is independent of cellular metabolic activity.[2]

Q3: My cell viability results are not consistent between experiments. What are the common sources of variability?

A3: Inconsistent results in cell viability assays can arise from several factors. Key among them are inconsistent cell seeding density, variations in the concentration of the solvent (like DMSO) used to dissolve the compound, and contamination.[2] It is crucial to ensure a homogeneous single-cell suspension before plating and to use a consistent cell number for each experiment.[2][3] The final concentration of the solvent should be kept constant across all wells and should not exceed a level that is toxic to the cells.

Q4: How do I choose the optimal incubation time for my cell viability assay with PPM-18?

A4: The optimal incubation time will depend on the cell type and the specific research question. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the time point at which the desired effect is most pronounced.[1] Shorter incubation times may be sufficient to observe acute toxicity, while longer incubations might be necessary to assess effects on cell proliferation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background signal in control wells - Contamination of media or reagents.- Reagent instability.- High spontaneous reduction of the assay reagent.- Use fresh, sterile media and reagents.- Ensure proper storage of all components.- Subtract the average absorbance of the "no cell" control wells from all other readings.
Low signal or no response to PPM-18 - Sub-optimal PPM-18 concentration range.- Insufficient incubation time.- Cell line is resistant to PPM-18.- Inactive compound.- Test a wider range of concentrations, including higher doses.- Increase the incubation period.- Verify the sensitivity of your cell line to similar compounds.- Confirm the activity of your PPM-18 stock.
High well-to-well variability - Uneven cell seeding.- "Edge effect" in the microplate.- Pipetting errors.- Ensure a uniform single-cell suspension before and during seeding.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.- Use calibrated pipettes and be consistent with your technique.
Compound precipitation observed in wells - Compound concentration exceeds its solubility in the culture medium.- Visually inspect wells for precipitates under a microscope.- Reduce the highest concentration of PPM-18.- Test different solvents or solubilizing agents, ensuring they are not toxic to the cells at the final concentration.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
  • Cell Preparation: Culture cells in appropriate medium until they reach 70-80% confluency.

  • Cell Counting: Harvest the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Serial Dilution: Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 1,000 to 20,000 cells per well in a 96-well plate).

  • Seeding: Plate 100 µL of each cell dilution into the wells of a 96-well plate. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT, XTT, or resazurin) according to the manufacturer's instructions.

  • Data Analysis: Plot the absorbance or fluorescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve.

Protocol 2: Optimizing PPM-18 Concentration Using an MTT Assay
  • Cell Seeding: Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate for 24 hours.

  • PPM-18 Preparation: Prepare a stock solution of PPM-18 in DMSO.[1] Create a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Include a vehicle control with the same final concentration of DMSO as the highest PPM-18 treatment.[1]

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PPM-18 or the vehicle control.[1]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Mix gently to ensure complete solubilization.

  • Data Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the PPM-18 concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis cell_culture Cell Culture seeding_optimization Optimize Seeding Density cell_culture->seeding_optimization prepare_ppm18 Prepare PPM-18 Dilutions seeding_optimization->prepare_ppm18 treat_cells Treat Cells prepare_ppm18->treat_cells viability_assay Perform Viability Assay (e.g., MTT) treat_cells->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis

Caption: Experimental workflow for optimizing PPM-18 concentration.

signaling_pathway PPM18 PPM-18 ROS ROS Generation PPM18->ROS AMPK AMPK ROS->AMPK activates PI3K PI3K ROS->PI3K inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits Apoptosis Apoptosis & Autophagy AMPK->Apoptosis promotes AKT AKT PI3K->AKT AKT->mTORC1 mTORC1->Apoptosis inhibits

Caption: Simplified signaling pathway of PPM-18 action.

References

Technical Support Center: Investigating Off-Target Effects of PPM-3 Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PPM-3 inhibitors in cancer cells. The focus is on identifying and validating off-target effects to ensure accurate interpretation of experimental results.

A Note on the Target "this compound": Initial searches for "this compound" in the context of cancer cell biology and inhibitors yielded limited specific results. However, "PGM3" (Phosphoglucomutase 3) is a well-documented enzyme in the hexosamine biosynthesis pathway and a therapeutic target in several cancers, with known inhibitors.[1][2] It is possible that "this compound" is a typographical error for "PGM3". This guide will use PGM3 as a primary example, while providing general principles and protocols applicable to the study of off-target effects for any small molecule inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in cancer research?

A1: Off-target effects occur when a drug or small molecule inhibitor binds to and modulates the activity of proteins other than its intended target.[3] This is a significant concern because unintended molecular interactions can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[3][4] Most kinase inhibitors, for example, target the ATP-binding site, and the structural similarity of this pocket across the human kinome makes achieving absolute specificity challenging.[5][6]

Q2: What is PGM3 and its role in cancer?

A2: PGM3, or Phosphoglucomutase 3, is an enzyme in the Hexosamine Biosynthesis Pathway (HBP).[1] This pathway is crucial for producing the building blocks for glycosylation, a process that modifies proteins and lipids. In some cancers, such as KRAS/LKB1 co-mutant lung cancer and glioblastoma, tumor cells show an increased reliance on the HBP.[1][2] PGM3 controls the flux of both de novo hexosamine synthesis and salvage pathways.[2] Inhibition of PGM3 has been shown to impair tumor growth and promote cell death in these specific cancer types, making it a promising therapeutic target.[1][2]

Q3: I'm observing a cellular phenotype that doesn't align with the known function of my target. How can I determine if this is an off-target effect?

A3: This is a strong indicator of potential off-target activity. A gold-standard method to investigate this is to perform a rescue experiment. If you can overexpress a drug-resistant mutant of your intended target and this reverses the observed phenotype, the effect is likely on-target.[5] If the phenotype persists despite the presence of a resistant target, it is likely caused by the inhibition of one or more off-target proteins.[5] Another key strategy is to use a structurally unrelated inhibitor for the same target or a genetic approach like siRNA or CRISPR to see if the phenotype is replicated.[3]

Q4: How can I proactively identify potential off-targets for my inhibitor?

A4: Proactive identification is crucial for robust research. The most common method is to perform a broad kinase selectivity profiling screen.[5] This involves testing your inhibitor against a large panel of kinases (hundreds) to determine its binding affinity and inhibitory activity. These services are commercially available. Additionally, chemical proteomics approaches, such as affinity purification coupled with mass spectrometry, can identify a wider range of protein interactions, including non-kinase off-targets.[5]

Q5: Can off-target effects be beneficial?

A5: Yes, in some instances, off-target activities can contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[3][7] An inhibitor might beneficially engage multiple oncogenic pathways, leading to a more potent anti-cancer effect than targeting a single protein.[6][7] For example, the drug Sorafenib was developed as a RAF kinase inhibitor but was later found to inhibit multiple receptor kinases involved in angiogenesis, contributing to its clinical success.[6]

Troubleshooting Guide: Unexpected Results with Inhibitors

ProblemPossible CauseSuggested Solution(s)
High levels of cell death at low inhibitor concentrations. The inhibitor has potent off-target effects on kinases or other proteins essential for cell survival.[3]1. Titrate Concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity. 2. Confirm Apoptosis: Use assays like Annexin V staining or caspase-3 cleavage to verify the mechanism of cell death.[3] 3. Kinome Scan: Perform a broad kinase profiling assay to identify potent off-target survival kinases.[5]
Observed phenotype from the inhibitor does not match the phenotype from genetic knockdown (siRNA/CRISPR) of the target. This strongly suggests the inhibitor's phenotype is driven by off-target effects.[3][4]1. Validate Knockdown: Ensure your genetic method effectively reduces target protein levels (via Western Blot or qPCR). 2. Use a Structurally Different Inhibitor: Test another inhibitor for the same target with a different chemical scaffold. If it recapitulates the genetic knockdown phenotype, your original inhibitor likely has off-targets.[3] 3. Perform Rescue Experiment: Overexpress a version of the target that is resistant to the inhibitor. If this fails to rescue the phenotype, it confirms an off-target mechanism.[5]
Biochemical (e.g., in vitro kinase assay) and cell-based assay results show a significant discrepancy in potency (IC50). 1. ATP Competition: Biochemical assays often use low ATP concentrations, which may not reflect the high ATP levels inside a cell that can outcompete the inhibitor.[5] 2. Cell Permeability: The inhibitor may have poor cell membrane permeability.[5] 3. Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its effective intracellular concentration.[5]1. Run High-ATP Assay: Perform the biochemical assay with ATP concentrations that mimic physiological levels (1-5 mM). 2. Assess Intracellular Concentration: Use techniques like LC-MS/MS to measure the amount of inhibitor inside the cells. 3. Use Efflux Pump Inhibitors: Co-treat cells with known efflux pump inhibitors to see if potency is restored.

Data Presentation

Table 1: Example Kinase Selectivity Profile for a PGM3 Inhibitor (Hypothetical Data)

This table provides a template for summarizing data from a kinase profiling screen. It helps researchers quickly identify the most potent on- and off-target interactions.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Target ClassNotes
PGM3 (On-Target) 98% 50 Phosphotransferase Primary Target
PI3Kα85%250Lipid KinasePotential off-target; involved in cell survival.[8][9]
mTOR75%800Serine/Threonine KinaseDownstream of PI3K; key growth regulator.[10]
CDK1160%1,500Serine/Threonine KinaseImplicated in cancer cell proliferation.[4]
DYRK1B55%> 5,000Dual-Specificity KinaseKnown off-target for other inhibitors.[11]
MEK115%> 10,000Serine/Threonine KinaseWeak interaction.
SRC5%> 10,000Tyrosine KinaseNegligible interaction.

Experimental Protocols

Protocol 1: Western Blotting for Target Engagement

This protocol verifies that the inhibitor engages its intended target in cells by assessing the phosphorylation state of a downstream substrate.

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density. Once attached, treat with a serial dilution of the inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against a downstream phosphorylated substrate of your target overnight at 4°C. Also probe a separate blot for the total protein of that substrate and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the concentration at which the inhibitor reduces downstream signaling.

Protocol 2: CRISPR/Cas9-Mediated Target Knockout for Phenotype Comparison

This protocol creates a cell line lacking the target protein to validate whether the inhibitor's phenotype is on-target.

  • gRNA Design: Design and clone two to three different guide RNAs (gRNAs) targeting early exons of the gene for your protein of interest into a Cas9-expressing vector.

  • Transfection: Transfect the cancer cell line with the gRNA/Cas9 plasmids.

  • Single-Cell Cloning: After 48-72 hours, use fluorescence-activated cell sorting (FACS) or limiting dilution to isolate single cells into 96-well plates.

  • Expansion and Screening: Expand the single-cell clones and screen for target knockout using Western blotting to confirm the absence of the protein. Sequence the genomic DNA of positive clones to verify the presence of frameshift-inducing indels.

  • Phenotypic Assay: Use the validated knockout cell line alongside the parental (wild-type) cell line in your primary cellular assay (e.g., proliferation, migration). Treat both cell lines with the inhibitor.

  • Analysis: If the inhibitor is on-target, the knockout cells should be resistant to it or show no additive effect, and their baseline phenotype should mimic that of the inhibitor-treated wild-type cells.[4] If the knockout cells are still sensitive to the inhibitor, the effect is off-target.[4]

Visualizations

Hexosamine_Biosynthesis_Pathway cluster_HBP Hexosamine Biosynthesis Pathway (HBP) F6P Fructose-6-P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNPDA GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3 UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc UAP1 Glycosylation Protein & Lipid Glycosylation UDP_GlcNAc->Glycosylation Substrate for Inhibitor FR054 (PGM3 Inhibitor) Inhibitor->GlcNAc1P Inhibits Conversion Off_Target_Workflow Start Observe Unexpected Phenotype with Inhibitor Step1 Validate On-Target Engagement (e.g., Western Blot, CETSA) Start->Step1 Decision1 Is Target Engaged in Cells? Step1->Decision1 Step2 Compare Phenotype with Genetic Knockdown (CRISPR/siRNA) Decision1->Step2  Yes Troubleshoot Troubleshoot Assay (e.g., Permeability, ATP) Decision1->Troubleshoot No   Decision2 Do Phenotypes Match? Step2->Decision2 Step3 Perform Kinase Profiling Screen Decision2->Step3 No Conclusion_On Phenotype is Likely ON-TARGET Decision2->Conclusion_On Yes Step4 Identify Potent Off-Targets Step3->Step4 Conclusion_Off Phenotype is Likely OFF-TARGET Step4->Conclusion_Off Logic_Diagram cluster_OnTarget On-Target Effect cluster_OffTarget Off-Target Effect Inhibitor1 Inhibitor Target1 Intended Target (e.g., PGM3) Inhibitor1->Target1 Binds & Inhibits Phenotype1 Observed Cellular Phenotype Target1->Phenotype1 Causes Inhibitor2 Inhibitor Target2 Intended Target (e.g., PGM3) Inhibitor2->Target2 Binds OffTarget Unintended Off-Target (e.g., PI3K) Inhibitor2->OffTarget Binds & Inhibits Phenotype2 Observed Cellular Phenotype OffTarget->Phenotype2 Causes

References

Technical Support Center: Enhancing PPM-3 Stability and Performance in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of PPM-3, a potent and selective PROTAC degrader of Extracellular signal-regulated kinase 5 (ERK5). Our goal is to help you achieve stable and reproducible results in your research and drug development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a proteolysis-targeting chimera (PROTAC), a sophisticated bifunctional molecule engineered to selectively target the ERK5 protein for degradation. Its mechanism involves concurrently binding to ERK5 and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of ERK5, which flags it for degradation by the cell's proteasome. This catalytic process allows a single molecule of this compound to mediate the degradation of multiple ERK5 protein molecules.

Q2: What are the optimal storage and handling procedures for this compound?

A2: To ensure the integrity and stability of this compound, please adhere to the following guidelines:

  • Solid Form: For long-term stability, store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions (in DMSO):

    • For long-term storage (up to 6 months), it is recommended to aliquot the stock solution into single-use vials and store them at -80°C. This will minimize the detrimental effects of repeated freeze-thaw cycles.

    • For short-term storage (up to 1 month), aliquots may be stored at -20°C.

  • Working Solutions: It is best practice to prepare fresh working solutions in your aqueous experimental medium (e.g., cell culture media) immediately prior to use by diluting the DMSO stock solution. Due to the hydrophobic nature of many PROTACs, storing this compound in aqueous solutions for extended periods is not recommended as it may lead to precipitation and loss of activity.

Q3: How can I effectively measure the activity of this compound in my experiments?

A3: The primary measure of this compound's efficacy is the reduction of ERK5 protein levels, which is most commonly quantified using Western blotting. Key parameters to establish are:

  • DC50: The concentration of this compound required to degrade 50% of the target protein.

  • Dmax: The maximal percentage of protein degradation that can be achieved with this compound.

To fully characterize the activity of this compound, it is highly recommended to perform both time-course and dose-response experiments.

Q4: What are the essential positive and negative controls for a this compound experiment?

A4: The inclusion of appropriate controls is critical for the accurate interpretation of your experimental data.

  • Positive Controls:

    • Utilize a cell line known to express ERK5 and to be responsive to this compound.

    • To confirm that the observed degradation is mediated by the proteasome, pre-treat cells with a known proteasome inhibitor (e.g., MG132 or bortezomib).[1] This should rescue this compound-induced degradation of ERK5.

  • Negative Controls:

    • A vehicle control (e.g., DMSO) should be used at the same final concentration as your this compound treatment.

    • If available, a structurally similar but inactive analog of this compound that does not bind to ERK5 or the E3 ligase can serve as an excellent negative control to rule out off-target effects.[1]

    • A cell line that does not endogenously express ERK5 can also be used to assess non-specific effects of the compound.

Troubleshooting Guides

Issue 1: Suboptimal or No Degradation of ERK5

Possible CauseRecommended Troubleshooting Steps
This compound Instability - Strictly follow the recommended storage conditions for both solid this compound and its DMSO stock solutions. - Minimize freeze-thaw cycles by preparing single-use aliquots of the stock solution. - Always prepare fresh dilutions in your experimental media immediately before each experiment.
Suboptimal this compound Concentration - Perform a comprehensive dose-response experiment using a broad range of this compound concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for ERK5 degradation in your specific cellular context.
Inappropriate Incubation Time - Conduct a time-course experiment (e.g., treating cells for 2, 4, 8, 12, 24, and 48 hours) to identify the optimal treatment duration for achieving maximal ERK5 degradation, as degradation kinetics can differ between cell lines.
Low E3 Ligase Expression - Verify the expression levels of the E3 ligase that this compound recruits in your chosen cell line using techniques such as Western blotting or qPCR. If the expression is insufficient, consider using an alternative cell line.
Cell Line Specificity - The efficacy of PROTAC-mediated protein degradation can be highly dependent on the cellular context.[2] It is advisable to test this compound in a panel of cell lines to identify the most suitable model for your study.
Inefficient Ternary Complex Formation - Advanced biophysical techniques, such as co-immunoprecipitation, can be employed to confirm the formation of the essential ERK5-PPM-3-E3 ligase ternary complex.

Issue 2: Observation of the "Hook Effect" (Reduced Degradation at High Concentrations)

Possible CauseRecommended Troubleshooting Steps
Formation of Non-Productive Binary Complexes - At excessive concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation. - To confirm this, perform a wide dose-response experiment to observe the characteristic bell-shaped curve of the hook effect.[1] - For subsequent experiments, use this compound at concentrations within the optimal range for maximal degradation.

Issue 3: Off-Target Effects or Cellular Toxicity

Possible CauseRecommended Troubleshooting Steps
Non-Specific Interactions - To minimize off-target effects, use the lowest effective concentration of this compound that achieves the desired level of ERK5 degradation. - The inclusion of an inactive control compound is crucial for distinguishing on-target from off-target effects.[1] - For a comprehensive analysis of specificity, consider performing proteomic studies to identify other proteins that may be affected by this compound treatment.
Solvent-Induced Toxicity - Ensure that the final concentration of the solvent vehicle (e.g., DMSO) in your cell culture medium is maintained at a low, non-toxic level (typically ≤ 0.5%).

Data Presentation

Table 1: In Vitro Degradation Profile of this compound Across Various Cancer Cell Lines

Cell LineIC50 (nM)DC50 (nM)Dmax (%)
HCT11662.45.6>90
H197562.411.5>90
HepG262.413.7>90
MDA-MB-23162.422.7>90
PC-362.423.5>90
A37562.441.4>90
This data is a compilation from publicly available sources for illustrative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Western Blot Analysis of this compound-Mediated ERK5 Degradation

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and culture until they reach 70-80% confluency.

    • Treat the cells with a range of this compound concentrations for a dose-response analysis or with a single optimal concentration for a time-course study. Always include a vehicle control (DMSO).

  • Cell Lysis:

    • Following treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

    • Incubate the plates on ice for 20-30 minutes.

    • Harvest the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the resulting supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli buffer.

    • Load equal amounts of total protein per lane of an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour using 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for ERK5 overnight at 4°C.

    • Wash the membrane thoroughly and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and a suitable imaging system.

    • To ensure equal protein loading across all lanes, it is recommended to strip the membrane and re-probe it with an antibody against a loading control protein (e.g., GAPDH or β-actin).

Protocol 2: In-Cell Ubiquitination Assay

  • Cell Treatment:

    • Treat cells with a concentration of this compound known to induce significant ERK5 degradation.

    • Include a positive control (co-treatment with this compound and a proteasome inhibitor) and a negative (vehicle) control.

  • Immunoprecipitation:

    • Lyse the cells in a buffer formulated to preserve protein-protein interactions.

    • Immunoprecipitate endogenous ERK5 from the cell lysates using an anti-ERK5 antibody conjugated to magnetic or agarose (B213101) beads.

  • Western Blotting for Ubiquitin:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear will be indicative of polyubiquitinated ERK5.

Mandatory Visualization

ERK5_Signaling_Pathway ERK5 Signaling Pathway and this compound Mechanism cluster_upstream Upstream Stimuli cluster_downstream Downstream Targets Growth Factors Growth Factors MEKK2_3 MEKK2/3 Growth Factors->MEKK2_3 Cytokines Cytokines Cytokines->MEKK2_3 Stress Signals Stress Signals Stress Signals->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates ERK5_inactive ERK5 (Inactive) MEK5->ERK5_inactive phosphorylates ERK5_active ERK5 (Active) ERK5_inactive->ERK5_active MEF2 MEF2 ERK5_active->MEF2 activates c_Myc c-Myc ERK5_active->c_Myc activates SAP1 SAP1 ERK5_active->SAP1 activates Cell Differentiation Cell Differentiation ERK5_active->Cell Differentiation Proteasome Proteasome ERK5_active->Proteasome targeted to Cell Proliferation Cell Proliferation MEF2->Cell Proliferation c_Myc->Cell Proliferation Cell Survival Cell Survival SAP1->Cell Survival PPM3 This compound PPM3->ERK5_active binds E3_Ligase E3 Ubiquitin Ligase PPM3->E3_Ligase recruits E3_Ligase->ERK5_active ubiquitinates Degradation Degradation Proteasome->Degradation

Caption: The ERK5 signaling cascade and the mechanism of this compound-mediated degradation.

PPM3_Experimental_Workflow A Typical this compound Experimental Workflow start Start cell_culture 1. Cell Seeding (Plate cells at an appropriate density) start->cell_culture treatment 2. Compound Treatment (Incubate with this compound and controls) cell_culture->treatment controls Include Vehicle and Other Relevant Controls treatment->controls lysis 3. Cell Lysis (Prepare whole-cell lysates) treatment->lysis quantification 4. Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot 5. Western Blot Analysis (Probe for ERK5 and loading control) quantification->western_blot data_analysis 6. Data Interpretation (Quantify protein levels, calculate DC50 and Dmax) western_blot->data_analysis troubleshooting Troubleshooting (Address any experimental issues) data_analysis->troubleshooting Unexpected Results end End data_analysis->end Successful Outcome troubleshooting->treatment Optimize Protocol

Caption: A generalized workflow for assessing the efficacy of this compound in cell-based assays.

References

How to prevent PPM-3 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PPM-3

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

A1: this compound is a potent and selective ERK5 Degrader (PROTAC®). Like many PROTACs, this compound is a large, complex molecule with significant lipophilicity (hydrophobicity).[1] This inherent property leads to low solubility in aqueous solutions like cell culture media. When a concentrated stock of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous media, it can "crash out" of solution and form a visible precipitate.[1][2]

Q2: What is the best solvent for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for dissolving this compound and other hydrophobic compounds for in vitro assays.[3] this compound is known to be soluble in DMSO up to 100 mM. It is crucial, however, to keep the final concentration of DMSO in your cell culture low (ideally <0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[4][5]

Q3: Can I filter the media after this compound has precipitated?

A3: Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, this compound. Filtering it out will remove the compound from your media, leading to a significant and unquantifiable decrease in its effective concentration and making experimental results unreliable.[3] It is essential to address the root cause of the precipitation instead.

Q4: Will the serum in my cell culture media prevent this compound precipitation?

A4: Serum contains proteins, such as albumin, which can bind to hydrophobic compounds and help keep them in solution.[3][6] However, this solubilizing effect has its limits. At high concentrations, this compound can still precipitate even in the presence of serum.[3] Therefore, while serum can be helpful, it should not be solely relied upon to prevent precipitation.

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a white or cloudy precipitate forms immediately. What is happening and how can I prevent it?

Answer: Immediate precipitation is a common issue with hydrophobic compounds like this compound. It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[2][3] The key is to maintain this compound in solution during and after the dilution process.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit. PROTACs often have low micromolar solubility in aqueous buffers.[1]Decrease the final working concentration of this compound. It is crucial to experimentally determine the maximum soluble concentration in your specific media (see protocol below).[3]
Rapid Dilution / Localized High Concentration Adding a highly concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange. The this compound molecules aggregate and precipitate before they can disperse and be stabilized by media components.[2][3]Perform a serial or stepwise dilution. First, create an intermediate dilution of the this compound stock in pre-warmed media. Then, add this intermediate dilution to the final volume. Always add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid dispersion.[3][7]
Low Temperature of Media The solubility of most compounds, including this compound, decreases at lower temperatures. Adding the DMSO stock to cold media can trigger precipitation.Always use cell culture media that has been pre-warmed to 37°C for all dilutions.[3][4]
High Final DMSO Concentration While DMSO is used to dissolve this compound, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3][4][5] This may require preparing a more dilute stock solution in DMSO.

Issue: this compound Precipitates Over Time During Incubation

Question: My this compound solution was clear when I prepared it, but after several hours or days in the incubator, I see a precipitate in my culture plates. What could be the cause?

Answer: Delayed precipitation can occur due to changes in the media environment over time or interactions with cellular components.

Potential CauseExplanationRecommended Solution
pH Shift in Media Cell metabolism can cause the pH of the culture medium to change (usually becoming more acidic) over time. This pH shift can alter the charge state and solubility of this compound.[3]Ensure the medium is adequately buffered for the incubator's CO2 concentration. For long-term experiments, consider using a medium supplemented with a stronger buffer like HEPES.[3]
Interaction with Media Components This compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes.[3]If possible, test the solubility and stability of this compound in a simpler buffered saline solution (like PBS) to determine if specific media components are the issue. You could also try a different basal media formulation.
Evaporation of Media In long-term cultures, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.[3]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3]
Temperature Fluctuations Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may affect the compound's solubility.[3]Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using an environmentally controlled microscope stage.

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium to avoid precipitation during experiments.

Materials:

  • This compound powder

  • 100% Anhydrous DMSO

  • Your specific complete cell culture medium (including serum/supplements)

  • Sterile microcentrifuge tubes or a clear 96-well plate

  • Vortex mixer

  • Incubator at 37°C, 5% CO₂

  • Microscope or plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20-100 mM). Ensure it is fully dissolved by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary.[4]

  • Prepare Serial Dilutions in Media:

    • Pre-warm your complete cell culture medium to 37°C.

    • In a 96-well plate or sterile tubes, prepare a series of dilutions of your this compound stock into the pre-warmed medium. For example, create final this compound concentrations ranging from 100 µM down to 1 µM.

    • Crucially, keep the final DMSO concentration constant and below 0.5% in all wells.

    • Include a "DMSO only" vehicle control well.

  • Incubation and Observation:

    • Incubate the plate at 37°C and 5% CO₂.

    • Visually inspect the wells for any signs of cloudiness or precipitate under a microscope at several time points (e.g., immediately, 2 hours, 6 hours, and 24 hours).[3]

  • Quantitative Assessment (Optional):

    • For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates light scattering from a precipitate.[3]

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration for your experimental conditions.[3]

Visual Troubleshooting Workflow

PPM3_Troubleshooting cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting Steps cluster_outcome Outcome Start Start: this compound Precipitation Observed Check_Stock Is stock solution in 100% DMSO clear? Start->Check_Stock Check_Media_Temp Is media pre-warmed to 37°C? Check_Stock->Check_Media_Temp Yes Solubilize_Stock Action: Ensure stock is fully dissolved. (Vortex, sonicate, warm) Check_Stock->Solubilize_Stock No Check_Dilution How is the stock being diluted? Check_Media_Temp->Check_Dilution Yes Warm_Media Action: Pre-warm media to 37°C Check_Media_Temp->Warm_Media No Serial_Dilution Action: Use serial dilution. Add stock dropwise while vortexing. Check_Dilution->Serial_Dilution Rapidly Check_Concentration Is precipitation still observed? Check_Dilution->Check_Concentration Serially Solubilize_Stock->Check_Media_Temp Warm_Media->Check_Dilution Serial_Dilution->Check_Concentration Lower_Concentration Action: Lower final this compound concentration. Determine max solubility. Check_Concentration->Lower_Concentration Yes Success Success: this compound is soluble. Check_Concentration->Success No Reassess Problem Persists: Re-evaluate media components or experiment duration. Lower_Concentration->Reassess

Caption: Troubleshooting workflow for preventing this compound precipitation.

References

Technical Support Center: Troubleshooting In Vivo Delivery of PPM-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during the in vivo delivery of PPM-3, a novel small molecule drug candidate. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific issues you may face in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the in vivo delivery of small molecules like this compound?

The most significant challenges are often poor aqueous solubility and limited in vivo stability.[1] Poor solubility can hinder the preparation of suitable formulations, leading to precipitation upon administration and resulting in inconsistent bioavailability.[1] Additionally, the instability of a compound, for instance, due to rapid metabolism by liver enzymes or degradation by plasma esterases, can drastically shorten its half-life and reduce therapeutic effectiveness.[1]

Q2: My this compound formulation shows precipitation upon injection. What can I do?

Precipitation during or after injection is a common sign of poor solubility of the compound in the chosen vehicle. To address this, consider optimizing the formulation. Several strategies can enhance the solubility of poorly water-soluble drugs.[2] These include using co-solvents (like DMSO or PEG), surfactants, or creating lipid-based formulations.[2][3] Particle size reduction techniques, such as micronization or creating nanosuspensions, can also improve the dissolution rate.[2][4]

Q3: Pharmacokinetic (PK) studies indicate a very short half-life for this compound. How can I improve its stability?

A short half-life is typically due to rapid clearance, often through metabolic degradation.[5] To improve in vivo stability, several approaches can be taken. One is structural modification of the this compound molecule itself, such as creating a prodrug that releases the active compound in vivo or using deuteration to slow metabolic breakdown.[6][7][8] Another effective strategy is to use advanced formulation techniques.[5] Encapsulating this compound in lipid-based carriers like liposomes or in polymeric nanoparticles can shield it from degradative enzymes and prolong its circulation time.[5]

Q4: I'm observing high variability in drug exposure between animals in my study. What could be the cause?

High inter-animal variability in drug exposure can stem from inconsistent formulation, leading to variable bioavailability.[1] If the drug is poorly soluble, small differences in formulation preparation or administration can lead to large differences in the amount of drug that gets absorbed.[9] This issue underscores the importance of developing a robust and reproducible formulation. Low oral bioavailability, in general, can contribute to greater inter-subject variability.[10]

Q5: What are the potential on-target and off-target effects of this compound in vivo?

On-target effects are the desired pharmacological outcomes resulting from this compound interacting with its intended biological target. However, there is always a risk of off-target effects, where the drug interacts with unintended molecules or pathways, potentially leading to toxicity or other adverse effects.[11] Early in vivo toxicity studies are essential to identify and characterize any adverse effects.[12][13] If off-target effects are a concern, strategies like rational drug design can be employed to improve the selectivity of the molecule for its intended target.[11]

II. Troubleshooting Guides

Problem 1: Low Bioavailability of this compound

Symptoms:

  • Low plasma concentration of this compound after oral or parenteral administration.

  • Inconsistent or absent therapeutic effect in in vivo models.

  • Difficulty in establishing a clear dose-response relationship.[2]

Possible Causes:

  • Poor aqueous solubility: this compound may not be dissolving sufficiently in physiological fluids to be absorbed.[6]

  • High first-pass metabolism: After oral administration, the drug may be extensively metabolized in the liver before reaching systemic circulation.

  • Efflux by transporters: this compound might be actively pumped out of cells by efflux transporters like P-glycoprotein, limiting its absorption.[9]

  • Chemical or enzymatic instability: The compound may be degrading in the gastrointestinal tract or in the bloodstream.[5]

Solutions:

  • Formulation Optimization: The choice of formulation is critical for improving the bioavailability of poorly soluble drugs.[3][14] Various strategies can be employed, each with its own advantages and disadvantages.

  • Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate and, consequently, bioavailability.[2][15]

  • Structural Modification: If formulation strategies are insufficient, medicinal chemistry approaches such as creating a prodrug can be explored to improve absorption and metabolic stability.[4][6]

Formulation StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Crystalline Solid Formulations (Micronization/Nanonization) Increases surface area, enhancing dissolution rate.[2][3]Good chemical and physical stability.[4]May not be sufficient for extremely insoluble compounds.
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in a high-energy amorphous state, increasing solubility and dissolution.[7]Can significantly increase oral absorption.[4]Potential for physical and chemical instability over time.[4]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming an emulsion or microemulsion in the GI tract.[3]Can significantly enhance solubility and absorption.[14]Risk of drug precipitation upon dilution in vivo.[4]
Complexation with Cyclodextrins Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble drugs and increase their solubility.[2][3]Effective for a wide range of molecules.Can be limited by the size and geometry of the drug molecule.
Prodrugs A bioreversible derivative of the parent drug with improved physicochemical properties (e.g., solubility).[4] The active drug is released in vivo through enzymatic or chemical conversion.[14]Can overcome multiple barriers, including solubility and metabolism.Requires careful design to ensure efficient conversion to the active form.
Problem 2: Suspected In Vivo Toxicity

Symptoms:

  • Unexpected adverse effects in test animals, such as weight loss, lethargy, or organ damage.

  • Mortality at doses expected to be therapeutic.

  • Inconclusive or contradictory results from efficacy studies.

Possible Causes:

  • On-target toxicity: The intended pharmacological mechanism of this compound may have inherent toxicities.

  • Off-target toxicity: this compound may be interacting with other biological targets, causing unintended side effects.[11]

  • Metabolite toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the observed toxicity.

  • Formulation-related toxicity: The excipients or vehicle used in the formulation could be causing adverse effects.

Solutions:

  • Conduct Early In Vivo Toxicity Testing: The primary goal of early in vivo toxicity testing is to identify potential adverse effects and estimate initial safety margins.[12] These studies are crucial for deciding whether to proceed with the development of a compound.[12]

  • Dose-Range Finding Studies: Perform studies with a range of doses to establish a maximum tolerated dose (MTD).[16] This helps in selecting appropriate doses for subsequent efficacy studies.

  • Histopathology and Clinical Pathology: In-depth analysis of tissues and blood samples can help identify target organs of toxicity and provide insights into the mechanism of toxicity.

  • Evaluate Formulation Components: Test the vehicle and individual excipients alone in animals to rule out formulation-induced toxicity.

III. Experimental Protocols

Protocol 1: General Pharmacokinetic (PK) Study in Rodents

Objective: To determine the basic pharmacokinetic parameters of this compound (e.g., Cmax, Tmax, AUC, half-life) following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). Ensure animals are healthy and within a specific weight range.

  • Dosing:

    • IV Group: Administer this compound as a single bolus injection via the tail vein. The dose should be high enough for quantification but non-toxic.[16]

    • PO Group: Administer this compound via oral gavage.

    • Include a vehicle control group for both routes of administration.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). The time points should be chosen to capture the absorption, distribution, and elimination phases.[16]

    • Collect blood (e.g., via tail snip or retro-orbital bleeding) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key PK parameters.[17] Oral bioavailability (F) can be calculated by comparing the AUC from the oral route to the AUC from the IV route.[18]

Protocol 2: Quantification of this compound in Tissue Samples by LC-MS/MS

Objective: To measure the concentration of this compound in various tissues to understand its distribution.

Methodology:

  • Tissue Collection: At a predetermined time point after this compound administration, euthanize the animals and harvest the tissues of interest (e.g., liver, kidney, brain, tumor).

  • Sample Preparation:

    • Rinse the tissues to remove excess blood.

    • Weigh the tissue samples.

    • Homogenize the tissues in a suitable buffer.

  • Drug Extraction:

    • Add an organic solvent (e.g., acetonitrile) to the tissue homogenate to precipitate proteins and extract the drug.

    • Vortex and centrifuge the samples.

    • Collect the supernatant containing the extracted drug.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[19] This technique offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.[20]

    • Develop a multiple reaction monitoring (MRM) method specific to this compound for accurate quantification.[20]

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound in the same tissue matrix from untreated animals.

    • Use the standard curve to determine the concentration of this compound in the experimental samples.

IV. Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor In Vivo Efficacy of this compound start Poor In Vivo Efficacy Observed check_pk Step 1: Assess Pharmacokinetics (PK) Is this compound reaching the target tissue at sufficient concentrations? start->check_pk check_pd Step 2: Assess Pharmacodynamics (PD) Is this compound engaging with its target? check_pk->check_pd No (Poor Exposure) optimize_dose Optimize Dosing Regimen check_pk->optimize_dose Yes (Sufficient Exposure) check_formulation Review Formulation and Solubility check_pd->check_formulation No (Poor Target Engagement) check_stability Investigate In Vivo Stability check_pd->check_stability confirm_target Confirm Target Engagement (e.g., biomarker analysis) check_pd->confirm_target Yes (Good Target Engagement) end_fail Re-evaluate this compound Candidate check_formulation->end_fail check_stability->end_fail optimize_dose->confirm_target end_success Efficacy Achieved confirm_target->end_success

Caption: Troubleshooting workflow for poor in vivo efficacy.

Formulation_Decision_Tree Decision Tree for this compound Formulation Strategy start Start: this compound is a Poorly Soluble Compound is_ionizable Is this compound ionizable? start->is_ionizable ph_modification Use pH modification / Salt formation is_ionizable->ph_modification Yes is_thermolabile Is this compound thermolabile? is_ionizable->is_thermolabile No end Selected Formulation Strategy ph_modification->end amorphous_dispersion Consider Amorphous Solid Dispersion (e.g., spray drying) is_thermolabile->amorphous_dispersion Yes lipid_formulation Consider Lipid-Based Formulation (e.g., SEDDS) is_thermolabile->lipid_formulation No amorphous_dispersion->end nanosuspension Consider Nanosuspension lipid_formulation->nanosuspension If still problematic lipid_formulation->end nanosuspension->end

Caption: Decision tree for selecting a formulation strategy.

Signaling_Pathway Hypothetical Signaling Pathway for this compound Action PPM3 This compound TargetReceptor Target Receptor (On-Target) PPM3->TargetReceptor Binds OffTargetReceptor Off-Target Receptor PPM3->OffTargetReceptor Binds (undesired) Downstream1 Downstream Signaling (e.g., Kinase Cascade) TargetReceptor->Downstream1 Activates Downstream2 Alternative Pathway OffTargetReceptor->Downstream2 Activates TherapeuticEffect Therapeutic Effect Downstream1->TherapeuticEffect SideEffect Side Effect / Toxicity Downstream2->SideEffect

Caption: Hypothetical signaling pathway for this compound.

References

PPM-3 Degrader Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of PPM-3 degrader assays. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate the efficiency of a this compound degrader?

A1: The efficacy of a this compound degrader is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1][2]

  • DC50 : This is the concentration of the degrader at which 50% of the target protein (this compound) is degraded. It is a measure of the degrader's potency.[1]

  • Dmax : This represents the maximum percentage of this compound degradation that can be achieved with the degrader.[2]

These values are determined by performing a dose-response experiment where cells are treated with a range of degrader concentrations.[3]

Q2: How do I design a dose-response experiment to determine DC50 and Dmax?

A2: To determine DC50 and Dmax, you should perform a dose-response experiment with a serial dilution of your this compound degrader. A typical experiment involves treating cells with 8-12 concentrations of the degrader for a fixed period (e.g., 24 hours).[3] After treatment, cell lysates are prepared and the levels of this compound are quantified, usually by Western blotting, and normalized to a loading control.[3] The normalized this compound levels are then plotted against the logarithm of the degrader concentration to generate a dose-response curve, from which the DC50 and Dmax values can be calculated.[3]

Q3: What is the "hook effect" in the context of degrader assays?

A3: The "hook effect" is a phenomenon observed in degrader experiments where an increase in the degrader concentration beyond an optimal point leads to a decrease in the degradation of the target protein.[4][5] This results in a bell-shaped dose-response curve.[4][5] The hook effect occurs because at very high concentrations, the degrader is more likely to form binary complexes (either with this compound or the E3 ligase) rather than the productive ternary complex (this compound-degrader-E3 ligase) required for degradation.[4]

Troubleshooting Guide

Problem 1: No degradation of this compound is observed.

If you are not observing any degradation of your target protein, this compound, consider the following potential causes and solutions:

Potential Cause Recommended Action
Poor Cell Permeability This compound degraders can be large molecules with poor membrane permeability.[4][6] Consider modifying the linker to improve physicochemical properties or using prodrug strategies.[4]
Inefficient Ternary Complex Formation The formation of a stable this compound-degrader-E3 ligase ternary complex is crucial for degradation.[3][4][5] Use biophysical assays like TR-FRET, SPR, or ITC to confirm ternary complex formation.[4] If the complex is not forming, redesigning the linker or the E3 ligase ligand may be necessary.[4][5]
Lack of Ubiquitination A ternary complex may form but not in a productive conformation for ubiquitination.[4] Perform an in-vitro or in-cell ubiquitination assay to check if this compound is being ubiquitinated in the presence of the degrader.[4]
Incorrect E3 Ligase Choice The chosen E3 ligase may not be expressed in your cell line or may not be able to ubiquitinate this compound.[5] Confirm the expression of the E3 ligase in your cells using Western blot or qPCR.[5] Consider using a different E3 ligase ligand in your degrader design.[4]
Proteasome Inhibition Other compounds in your cell culture media could be inhibiting the proteasome.[3] Include a positive control, such as the proteasome inhibitor MG132, to ensure the proteasome is active.[3]
This compound Degrader Instability The degrader compound may be unstable in the cell culture medium.[4] Assess the stability of your degrader in the media over the course of your experiment.[4]
Problem 2: Incomplete degradation of this compound (High Dmax).

If you observe that the degradation of this compound plateaus at a low level (i.e., a high Dmax value), it suggests incomplete degradation. Here are some possible reasons and solutions:

Potential Cause Recommended Action
High Rate of this compound Synthesis The cell might be synthesizing new this compound protein at a rate that counteracts the degradation.[3] A time-course experiment can help identify the optimal time window for maximum degradation before new protein synthesis occurs.[3]
Suboptimal Linker Design The linker length and composition are critical for the geometry of the ternary complex.[5][6] Systematically vary the linker length and composition to improve degradation efficiency.[4]
Negative Cooperativity The formation of a binary complex (degrader-PPM-3 or degrader-E3 ligase) may hinder the formation of the ternary complex.[6] Redesigning the degrader to promote positive cooperativity can enhance ternary complex formation and degradation.[4]

Experimental Protocols

Protocol 1: Western Blotting for this compound Degradation
  • Cell Treatment : Seed cells and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound degrader for the desired time (e.g., 8-24 hours).[3] Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.[7][8]

  • Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[9]

  • Blocking and Antibody Incubation : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[7] Incubate the membrane with a primary antibody specific for this compound overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the this compound signal to a loading control (e.g., GAPDH or β-actin).[3]

Visualizations

Signaling Pathway, Workflows, and Logical Relationships

PPM3_Signaling_Pathway cluster_ternary Ternary Complex Formation Ext_Signal External Signal Receptor Receptor Ext_Signal->Receptor PPM3 This compound Receptor->PPM3 Activates Downstream_Kinase Downstream Kinase PPM3->Downstream_Kinase Phosphorylates Proteasome Proteasome PPM3->Proteasome Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response PPM3_Degrader This compound Degrader PPM3_Degrader->PPM3 E3_Ligase E3 Ligase PPM3_Degrader->E3_Ligase E3_Ligase->PPM3 Ub Degradation Degradation

Caption: Hypothetical signaling pathway involving this compound and its degradation.

Degrader_Assay_Workflow Start Start Cell_Culture Cell Seeding and Treatment with this compound Degrader Start->Cell_Culture Cell_Lysis Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification Western_Blot Western Blot Analysis (this compound & Loading Control) Quantification->Western_Blot Data_Analysis Data Analysis: DC50 and Dmax Calculation Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a this compound degrader assay.

Troubleshooting_Flowchart Start No this compound Degradation Check_Permeability Is the degrader cell-permeable? Start->Check_Permeability Check_Ternary_Complex Does the ternary complex form? Check_Permeability->Check_Ternary_Complex Yes Redesign_Degrader Redesign Degrader: - Improve permeability - Optimize linker Check_Permeability->Redesign_Degrader No Check_Ubiquitination Is this compound ubiquitinated? Check_Ternary_Complex->Check_Ubiquitination Yes Redesign_Linker Redesign Linker or E3 Ligase Ligand Check_Ternary_Complex->Redesign_Linker No Check_E3_Ligase Is the E3 ligase expressed and functional? Check_Ubiquitination->Check_E3_Ligase Yes Check_Ubiquitination->Redesign_Linker No Check_Proteasome Check Proteasome Activity (e.g., with MG132) Check_E3_Ligase->Check_Proteasome Yes Change_E3_Ligase Change E3 Ligase Ligand Check_E3_Ligase->Change_E3_Ligase No Success Degradation Observed Check_Proteasome->Success

Caption: Troubleshooting flowchart for no this compound degradation.

References

Validation & Comparative

A Comparative Guide to PPM-3 and Other ERK5 Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a compelling therapeutic target in oncology and other diseases. Its role in promoting cell proliferation, survival, and differentiation has driven the development of various inhibitory molecules. This guide provides an objective comparison of the novel proteolysis-targeting chimera (PROTAC) ERK5 degrader, PPM-3, with other prominent small-molecule ERK5 inhibitors, supported by available experimental data and detailed methodologies.

The ERK5 Signaling Pathway and Points of Intervention

The ERK5 signaling cascade is initiated by various extracellular stimuli, such as growth factors and stress, leading to the activation of upstream kinases. These kinases, in turn, phosphorylate and activate MEK5, which then specifically phosphorylates and activates ERK5.[1][2][3] Activated ERK5 translocates to the nucleus, where it phosphorylates various transcription factors, including members of the myocyte enhancer factor-2 (MEF2) family, to regulate gene expression involved in cell fate.[1][4] Small-molecule inhibitors typically target the ATP-binding pocket of ERK5 to block its kinase activity, while PROTAC degraders like this compound mediate the degradation of the entire ERK5 protein.

ERK5_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_nucleus Nuclear Events cluster_inhibitors Points of Inhibition Growth Factors Growth Factors MEKK2_3 MEKK2/3 Growth Factors->MEKK2_3 Stress Stress Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 ERK5_nuc ERK5 (active) ERK5->ERK5_nuc MEF2 MEF2 ERK5_nuc->MEF2 Gene_Expression Gene Expression (Proliferation, Survival) MEF2->Gene_Expression Small_Molecules Small Molecule Inhibitors (e.g., AX-15836, XMD8-92, BAY-885) Small_Molecules->ERK5 Inhibit Kinase Activity PROTAC This compound (PROTAC Degrader) PROTAC->ERK5 Induce Degradation

Figure 1. Simplified ERK5 signaling pathway highlighting the distinct mechanisms of small-molecule inhibitors and the PROTAC degrader this compound.

Quantitative Comparison of ERK5 Inhibitors

The efficacy of ERK5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for kinase activity or their half-maximal degradation concentration (DC50) for PROTACs. The following table summarizes the available quantitative data for this compound and other selected ERK5 inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.

CompoundTypeTarget(s)IC50/Kd (nM)DC50 (nM)Key Cellular Effects & Off-Targets
This compound PROTAC DegraderERK5IC50: 62.4[5][6][7][8][9]5.6 - 41.4 (in various cancer cell lines)[5][6]Induces ERK5 degradation; does not directly impact tumor cell growth but affects macrophage differentiation.[5][6][7][8]
AX-15836 Small MoleculeERK5IC50: 8[10]-Highly selective for ERK5 over other kinases and BRD4; may cause paradoxical activation of ERK5 transcriptional activity.[10]
XMD8-92 Small MoleculeERK5, BRD4Kd: 80 (for ERK5)[11]-Dual inhibitor of ERK5 and BRD4, making it difficult to attribute effects solely to ERK5 inhibition.[11]
BAY-885 Small MoleculeERK5IC50: 40[12]-Highly selective for ERK5; has been shown to induce apoptosis in breast cancer cells but may also cause paradoxical activation of ERK5.[12][13]
Compound 22ac (SKLB-D18) Small MoleculeERK1 & ERK5IC50: 64.5 (for ERK5)[14]-Dual inhibitor designed to overcome compensatory mechanisms between ERK1/2 and ERK5 signaling.[14]

Mechanistic Differences: Inhibition vs. Degradation

A critical distinction between this compound and small-molecule inhibitors lies in their mechanism of action.

  • Small-Molecule Inhibitors (e.g., AX-15836, XMD8-92, BAY-885): These compounds typically bind to the ATP-binding site of the ERK5 kinase domain, preventing the phosphorylation of its substrates. However, this approach has potential limitations. Some inhibitors, like XMD8-92, have significant off-target effects, most notably on the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4.[11] Furthermore, a phenomenon known as "paradoxical activation" has been observed with some selective ERK5 inhibitors like AX15836 and BAY-885.[10] This occurs when inhibitor binding to the kinase domain induces a conformational change that promotes the nuclear translocation of ERK5 and activation of its transcriptional functions, despite the inhibition of its kinase activity.

  • This compound (PROTAC Degrader): As a PROTAC, this compound functions by inducing the selective degradation of the ERK5 protein.[5][6][7][8] It achieves this by simultaneously binding to ERK5 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERK5 by the proteasome.[15] This mechanism eliminates both the kinase and non-kinase (scaffolding) functions of ERK5. Studies on this compound have shown that ERK5 degradation begins within 2-4 hours of treatment, peaks at 12 hours, and is sustained for at least 72 hours.[5] A noteworthy finding is that this compound did not directly inhibit tumor cell growth in the studied models but was shown to influence tumor development by affecting the differentiation of macrophages.[5][6] This suggests a distinct therapeutic potential for ERK5 degradation compared to kinase inhibition, possibly through modulation of the tumor microenvironment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ERK5 inhibitors.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the DC50 of a PROTAC degrader like this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A Seed cells in multi-well plates B Treat with serial dilutions of PROTAC (e.g., this compound) A->B C Incubate for a defined period (e.g., 12h) B->C D Lyse cells and quantify protein C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to membrane E->F G Incubate with primary (anti-ERK5) and secondary antibodies F->G H Detect and quantify protein bands G->H

Figure 2. Experimental workflow for assessing PROTAC-mediated protein degradation by Western blot.

Materials:

  • Cell line of interest

  • Complete growth medium

  • PROTAC compound (e.g., this compound) stock solution in DMSO

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • Primary antibodies: anti-ERK5, anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells for the desired time period (e.g., 12 hours for peak this compound-mediated degradation).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against ERK5 and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Visualize bands using an ECL substrate and an imaging system.[18]

  • Data Analysis: Quantify the band intensities for ERK5 and the loading control. Normalize the ERK5 signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.[15]

Cell Viability Assay (e.g., MTT Assay)

This assay measures the effect of an inhibitor on cell proliferation and viability.

Materials:

  • Cell line of interest

  • 96-well plates

  • ERK5 inhibitor

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density.[19]

  • Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of the ERK5 inhibitor. Include a vehicle control.[13]

  • Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).[19]

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C.[13][18]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[13]

Conclusion

The landscape of ERK5-targeted therapies is evolving, with novel modalities like PROTAC degraders offering distinct advantages and mechanistic properties compared to traditional small-molecule inhibitors. This compound, as an ERK5 degrader, provides a powerful tool to probe the consequences of complete ERK5 protein removal, which may differ significantly from kinase inhibition alone. While direct comparative efficacy data between this compound and other inhibitors in the same experimental systems is still emerging, the available information highlights the importance of considering the specific mechanism of action, potential off-target effects, and the phenomenon of paradoxical activation when selecting an ERK5 modulator for research or therapeutic development. The detailed protocols provided herein offer a standardized framework for the rigorous evaluation and comparison of these different classes of ERK5-targeting agents.

References

A Comparative Guide to the Validation of PPM-3-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-apoptotic activity of the novel compound PPM-3, using 2-Aminophenoxazine-3-one (Phx-3) as a representative molecule, against established apoptosis inducers Staurosporine and Doxorubicin. The information presented herein is intended to facilitate the objective evaluation of this compound's performance and to provide detailed experimental methodologies for the validation of apoptosis.

Introduction to Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. The apoptotic process is primarily orchestrated by a family of cysteine proteases known as caspases. The activation of executioner caspases, such as caspase-3 and caspase-7, is a central event that leads to the cleavage of various cellular substrates, ultimately resulting in cell disassembly.[2][3] Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[1] Therefore, molecules that can modulate apoptosis are of significant interest in drug discovery and development.

This compound (as represented by Phx-3): A Novel Inducer of Apoptosis

This compound, represented here by the structurally related compound 2-Aminophenoxazine-3-one (Phx-3), is a novel small molecule that has been shown to induce apoptosis in cancer cells. The primary mechanism of action for Phx-3 involves the generation of reactive oxygen species (ROS), which in turn leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] This cascade ultimately converges on the activation of the apoptotic machinery.

Signaling Pathway of this compound (Phx-3)-Induced Apoptosis

PPM3_Apoptosis_Pathway PPM3 This compound (Phx-3) ROS ROS Generation PPM3->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Apoptosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Acquisition & Analysis CellSeeding Seed Cells Treatment Treat with Apoptosis Inducer CellSeeding->Treatment AnnexinV Annexin V/PI Staining Treatment->AnnexinV CaspaseAssay Caspase-3/7 Activity Assay Treatment->CaspaseAssay WesternBlot Western Blot (e.g., PARP cleavage) Treatment->WesternBlot FlowCytometry Flow Cytometry AnnexinV->FlowCytometry PlateReader Plate Reader CaspaseAssay->PlateReader Imaging Immunoblot Imaging WesternBlot->Imaging

References

A Comparative Guide to PPM-3 and Other PROTACs Targeting ERK5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 5 (ERK5), a key member of the mitogen-activated protein kinase (MAPK) family, has emerged as a significant target in cancer and inflammation research. Its role in promoting cell proliferation, survival, and angiogenesis makes it a compelling candidate for therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) offer a novel strategy to target ERK5 by inducing its degradation, thereby eliminating both its kinase and scaffolding functions. This guide provides a detailed comparison of PPM-3, a potent ERK5 PROTAC, with other reported ERK5 degraders, focusing on their performance, underlying mechanisms, and the experimental data supporting their activity.

Introduction to ERK5 and the Rationale for Targeted Degradation

The ERK5 signaling pathway is activated by a variety of stimuli, including growth factors and stress, through a cascade involving MEKK2/3 and MEK5. Once activated, ERK5 translocates to the nucleus and phosphorylates various downstream substrates, including transcription factors like c-Myc and MEF2, which regulate genes involved in cell cycle progression and survival.[1] Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a nuclear localization signal and a transcriptional activation domain, suggesting functions beyond its catalytic activity.[1]

Traditional small molecule inhibitors that target the kinase activity of ERK5 have been developed. However, these inhibitors may not fully abrogate all functions of ERK5, particularly its scaffolding capabilities. Furthermore, some kinase inhibitors have been shown to paradoxically activate ERK5 signaling.[1] PROTACs, by hijacking the ubiquitin-proteasome system to induce the complete degradation of the ERK5 protein, offer a more comprehensive approach to inhibit all ERK5-mediated activities.[1]

Comparative Performance of ERK5 PROTACs

This section provides a head-to-head comparison of the key performance metrics for this compound and another well-characterized ERK5 PROTAC, INY-06-061.

Parameter This compound INY-06-061 PROTAC ERK5 degrader-1
ERK5 Binding Affinity (Kd) Not explicitly reported~12 nM[2]Not explicitly reported
IC50 62.4 nM[3][4]Not reportedNot reported
DC50 (HCT116) 5.6 ± 1.9 nM[3][4]Not reportedNot reported
DC50 (H1975) 11.5 ± 2.5 nM[3][4]Not reportedNot reported
DC50 (HepG2) 13.7 ± 8.2 nM[3][4]Not reportedNot reported
DC50 (MDA-MB-231) 22.7 ± 13.3 nM[3][4]Not reportedNot reported
DC50 (PC-3) 23.5 ± 10.3 nM[3][4]Not reportedNot reported
DC50 (A375) 41.4 ± 22.3 nM[3][4]Not reportedNot reported
DC50 (MOLT4) Not reported~21 nM (at 5h)[2]Induces degradation in MOLT-4 cells[5]
E3 Ligase Recruited VHL (implied)VHL[1]VHL[5]
Selectivity Selective for ERK5[6]Highly selective for ERK5 (out of ~7,700 proteins)[1][2]Not explicitly reported
Downstream Effects Influences macrophage differentiation[3][6]Does not inhibit cancer cell proliferation or inflammatory responses in endothelial cells[7][8]Not explicitly reported

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of ERK5 PROTACs and the experimental approaches used to characterize them, the following diagrams illustrate the key signaling pathways and a general workflow for evaluating PROTAC efficacy.

ERK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Stress Stimuli Stress Stimuli Stress Stimuli->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5_inactive ERK5 (inactive) MEK5->ERK5_inactive ERK5_active ERK5 (active) ERK5_inactive->ERK5_active ERK5_nucleus ERK5 ERK5_active->ERK5_nucleus Transcription Factors c-Myc, MEF2, etc. ERK5_nucleus->Transcription Factors Gene Expression Proliferation, Survival, Angiogenesis Transcription Factors->Gene Expression

Figure 1: Simplified ERK5 Signaling Pathway.

PROTAC_Mechanism ERK5 ERK5 Ternary Complex ERK5-PROTAC-E3 Ligase Ternary Complex ERK5->Ternary Complex PROTAC This compound / Other PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Poly-ubiquitination of ERK5 Ternary Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation ERK5 Degradation Proteasome->Degradation

Figure 2: General Mechanism of Action for ERK5 PROTACs.

PROTAC_Evaluation_Workflow Cell Culture Cancer Cell Lines PROTAC Treatment Treat with This compound or other PROTACs Cell Culture->PROTAC Treatment Western Blot Western Blot (ERK5 levels) PROTAC Treatment->Western Blot Ubiquitination Assay Ubiquitination Assay (ERK5-Ub levels) PROTAC Treatment->Ubiquitination Assay Cell Viability Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC Treatment->Cell Viability Assay Data Analysis Determine DC50, Dmax, IC50 Western Blot->Data Analysis Ubiquitination Assay->Data Analysis Cell Viability Assay->Data Analysis

Figure 3: Experimental Workflow for PROTAC Evaluation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of ERK5 PROTACs, based on standard methodologies in the field. For specific details, it is recommended to consult the primary publications for this compound and INY-06-061.

Western Blot for ERK5 Degradation

Objective: To quantify the levels of ERK5 protein in cells following treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells (e.g., HCT116, MOLT4) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the ERK5 PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations of all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERK5 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERK5 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax.

Ubiquitination Assay

Objective: To confirm that the PROTAC-induced degradation of ERK5 is mediated by the ubiquitin-proteasome system.

  • Cell Treatment and Lysis: Treat cells with the ERK5 PROTAC, with and without a proteasome inhibitor (e.g., MG132), for a specified time. Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., PR-619).

  • Immunoprecipitation: Incubate the cell lysates with an anti-ERK5 antibody overnight at 4°C to immunoprecipitate ERK5.

  • Western Blot: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot as described above, but probe the membrane with an anti-ubiquitin antibody to detect poly-ubiquitinated ERK5.

Cell Viability Assay

Objective: To assess the effect of ERK5 degradation on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the ERK5 PROTAC for a prolonged period (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo® to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the logarithm of the PROTAC concentration to calculate the IC50 value.

Discussion and Future Perspectives

The available data indicates that both this compound and INY-06-061 are potent and selective degraders of ERK5. This compound has demonstrated low nanomolar DC50 values across a range of cancer cell lines.[3][4] INY-06-061 also shows potent degradation of ERK5 and has been extensively characterized for its high selectivity, with proteomic studies confirming that it does not significantly affect the levels of other proteins.[1][2]

The development of potent and selective ERK5 PROTACs like this compound and INY-06-061 provides valuable tools for the research community to further investigate the roles of ERK5 in health and disease. Future studies should focus on direct, side-by-side comparisons of different ERK5 PROTACs in various cellular and in vivo models to better understand their therapeutic potential. Furthermore, exploring the development of PROTACs that recruit different E3 ligases could offer alternative degradation profiles and potentially different biological outcomes. As our understanding of the intricacies of the ERK5 signaling pathway and the nuances of targeted protein degradation continues to grow, the development of ERK5-targeting PROTACs holds significant promise for future therapeutic applications.

References

Comparative Analysis of PPM-3 Selectivity for the ERK5 Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: PPM-3 is a potent and highly selective heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC®).[1] Unlike a traditional kinase inhibitor that only blocks the activity of a target protein, a PROTAC is designed to eliminate the protein from the cell entirely. This compound achieves this by targeting the Extracellular signal-regulated kinase 5 (ERK5) for degradation.[1] In the context of targeted therapies, selectivity is paramount. An ideal degrader like this compound should efficiently eliminate its intended target (on-target) with minimal impact on other kinases and proteins (off-targets) to reduce potential toxicity and side effects. This guide provides a comparative overview of the selectivity of this compound, detailing its on-target potency and the experimental methodologies used to assess its cross-reactivity with other kinases.

On-Target Potency of this compound

This compound is engineered to bind to ERK5 and recruit an E3 ubiquitin ligase, which tags the ERK5 protein for destruction by the cell's proteasome. Its effectiveness is measured by its binding affinity (IC50) and its ability to induce degradation of the target protein (DC50). This compound has demonstrated high potency in degrading ERK5 across a variety of cancer cell lines.[1]

ParameterValueTargetNotes
IC50 62.4 nMERK5Measures the concentration of this compound required to inhibit 50% of ERK5 activity in a biochemical assay.[1]
DC50 (HCT116) 5.6 nMERK5Measures the concentration for 50% maximal degradation of ERK5 in HCT116 cells.[1]
DC50 (h1975) 11.5 nMERK5Measures the concentration for 50% maximal degradation of ERK5 in h1975 cells.[1]
DC50 (HepG2) 13.7 nMERK5Measures the concentration for 50% maximal degradation of ERK5 in HepG2 cells.[1]
DC50 (MDA-MB-231) 22.7 nMERK5Measures the concentration for 50% maximal degradation of ERK5 in MDA-MB-231 cells.[1]
DC50 (PC-3) 23.5 nMERK5Measures the concentration for 50% maximal degradation of ERK5 in PC-3 cells.[1]
DC50 (A375) 41.4 nMERK5Measures the concentration for 50% maximal degradation of ERK5 in A375 cells.[1]

Visualizing the PROTAC Mechanism of Action

The diagram below illustrates the catalytic mechanism by which this compound induces the degradation of its target kinase, ERK5.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PPM3 This compound (PROTAC) ERK5 ERK5 Kinase (Target Protein) PPM3->ERK5 Binds to Target E3 E3 Ubiquitin Ligase PPM3->E3 Recruits Ligase Ternary ERK5-PPM3-E3 (Ternary Complex) ERK5->Ternary E3->Ternary Ub_ERK5 Ubiquitinated ERK5 Ternary->Ub_ERK5 Ubiquitin Tagging Proteasome Proteasome Ub_ERK5->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded Proteolysis

Caption: Mechanism of this compound mediated ERK5 degradation.

Experimental Protocols for Assessing Kinase Cross-Reactivity

To ensure a therapeutic agent is selective, its interaction with a wide array of other proteins must be quantified. For kinase-targeting PROTACs, several methods are employed to determine off-target effects.

1. Kinome-Wide Binding Assays (e.g., KINOMEscan™): This is a competitive binding assay used to quantify the interactions of a compound against a large panel of kinases. The assay measures the amount of the test compound required to displace a reference ligand from the kinase active site. Results are often reported as the percentage of control, where a lower percentage indicates stronger binding.

2. Global Proteomics by Mass Spectrometry (LC-MS/MS): This unbiased approach quantifies changes in protein abundance across the entire proteome of cells treated with the PROTAC versus a control.[2][3] It can identify unintended degradation of off-target proteins.

3. Cellular Thermal Shift Assay (CETSA): CETSA assesses the target engagement of a compound within intact cells. The binding of a molecule to its target protein often increases the protein's thermal stability. This change can be measured to confirm on-target engagement and can be adapted to screen for off-target binding.[2]

Detailed Protocol: Global Proteomic Analysis

This protocol provides a general workflow for identifying off-target effects of a PROTAC like this compound using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HCT116) to approximately 80% confluency.

    • Treat cells with this compound at a concentration effective for on-target degradation (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include multiple biological replicates.

  • Cell Lysis and Protein Digestion:

    • Harvest and wash the cells.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration (e.g., using a BCA assay).

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (e.g., TMT):

    • Label the peptide samples from each condition (this compound treated and control) with tandem mass tags (TMT). This allows for multiplexing and accurate relative quantification of proteins between samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Combine the labeled peptide samples.

    • Analyze the mixture using high-resolution LC-MS/MS. The instrument will fragment the peptides and the attached TMT reporters.

  • Data Analysis:

    • Process the raw MS data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).

    • Identify and quantify proteins based on their unique peptides.

    • Calculate the fold change in protein abundance between the this compound treated and control groups.

    • Proteins showing significant downregulation (other than the intended target, ERK5) are considered potential off-targets of the degrader.

Selectivity Profile of a Model ERK5 Degrader

While a comprehensive kinome scan for this compound is not publicly available, data from the closely related and highly selective ERK5 degrader, INY-06-061, provides a strong example of the selectivity that can be achieved. INY-06-061 was shown to be highly selective for ERK5 when tested against a panel of 468 kinases and had no degrading effect on over 7,700 other proteins in a global proteomics study.[4][5]

Table 2: Illustrative Selectivity Profile of an ERK5 Degrader (Based on INY-06-061)

Kinase Target% of Control @ 1 µMSelectivity Notes
ERK5 (MAPK7) < 1% Primary Target - Potent Binding
ERK1 (MAPK3)> 90%No significant binding
ERK2 (MAPK1)> 90%No significant binding
p38α (MAPK14)> 90%No significant binding
JNK1 (MAPK8)> 90%No significant binding
MEK5 (MAP2K5)> 85%Upstream kinase, no significant binding
Representative KinasesGenerally > 90%Broadly selective across the kinome

This table is an illustrative representation based on published descriptions of high selectivity for compounds like INY-06-061.[5] A lower "% of Control" value indicates stronger binding.

Workflow for Selectivity Profiling

The following diagram outlines a typical workflow for comprehensively evaluating the selectivity of a new chemical probe like this compound.

Selectivity_Workflow cluster_0 Initial Screening cluster_1 Cell-Based Validation cluster_2 Analysis & Output Compound This compound KinomeScan Kinome-wide Binding Assay (e.g., KINOMEscan) Compound->KinomeScan Proteomics Global Proteomics (LC-MS/MS) CETSA Target Engagement (CETSA) DataAnalysis Data Analysis - Identify Off-Targets - Confirm On-Target KinomeScan->DataAnalysis Binding Data Proteomics->DataAnalysis Degradation Data CETSA->DataAnalysis Engagement Data SelectivityProfile Comprehensive Selectivity Profile DataAnalysis->SelectivityProfile

Caption: Experimental workflow for selectivity profiling.

Conclusion

This compound is a potent degrader of ERK5 kinase, demonstrating high efficacy in various cell models.[1] While specific cross-reactivity data for this compound against a full kinase panel is not widely published, the principles of PROTAC design and data from analogous molecules like INY-06-061 suggest a high degree of selectivity.[4][5] The rigorous experimental workflows, combining broad kinome screening with unbiased global proteomics, are essential to fully characterize the selectivity profile of such targeted agents. This comprehensive approach ensures a thorough understanding of a molecule's on- and off-target activities, which is critical for its development as a research tool or potential therapeutic.

References

Confirming ERK5 Degradation by the Phosphatase PPM1F: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to confirm the degradation of Extracellular signal-regulated kinase 5 (ERK5) mediated by the protein phosphatase PPM1F (also known as POPX2 or PPM-3). While direct evidence for PPM1F-mediated ERK5 degradation is still emerging, this document outlines a hypothetical mechanism and presents detailed experimental protocols for its validation using mass spectrometry, alongside alternative approaches.

Hypothetical Signaling Pathway: PPM1F-Mediated ERK5 Degradation

Extracellular signal-regulated kinase 5 (ERK5) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, playing roles in cell proliferation, differentiation, and survival.[1] The activity and stability of ERK5 are tightly regulated, in part by phosphorylation. Activated ERK5 can be targeted for degradation through the ubiquitin-proteasome system.[2][3][4]

We hypothesize that the serine/threonine phosphatase PPM1F contributes to ERK5 turnover. In this proposed pathway, PPM1F dephosphorylates an activated, phosphorylated form of ERK5. This dephosphorylation event may serve as a signal, making ERK5 recognizable by an E3 ubiquitin ligase, which then polyubiquitinates ERK5, marking it for degradation by the 26S proteasome.

ERK5_Degradation_Pathway cluster_activation ERK5 Activation cluster_degradation Proposed Degradation Pathway MEKK2_3 MEKK2/3 MEK5 MEK5 MEKK2_3->MEK5 Phosphorylates pERK5 p-ERK5 (Active) MEK5->pERK5 Phosphorylates (TEY motif) ERK5 ERK5 (Inactive) pERK5->ERK5 Dephosphorylates PPM1F PPM1F (this compound) Ub_ERK5 Polyubiquitinated ERK5 ERK5->Ub_ERK5 Ubiquitinates E3_Ligase E3 Ubiquitin Ligase Ub Ubiquitin Proteasome 26S Proteasome Ub_ERK5->Proteasome Degradation Degradation Products Proteasome->Degradation

Figure 1: Proposed ERK5 degradation pathway via PPM1F.

Comparison of Methods for Confirming ERK5 Degradation

The primary methods for validating protein degradation are quantitative mass spectrometry and immunoblotting-based techniques. Below is a comparison of their performance for confirming PPM1F-mediated ERK5 degradation.

FeatureMass Spectrometry (LC-MS/MS)Western Blotting
Principle Identifies and quantifies peptides from digested proteins based on mass-to-charge ratio.Uses antibodies to detect a specific protein separated by size on a gel.
Quantification Highly quantitative (relative or absolute).[5]Semi-quantitative.[6]
Throughput High-throughput, capable of analyzing thousands of proteins simultaneously.[7]Low to medium throughput.
Specificity High, based on unique peptide sequences.[8]Dependent on antibody specificity, can have off-target binding.
Discovery Potential Can identify novel post-translational modifications (e.g., ubiquitination sites) and other protein level changes globally.Limited to the target protein and its specific modifications for which antibodies are available.
Sensitivity Very high, can detect low abundance proteins.Moderate, dependent on antibody affinity and protein expression level.
Complexity Technically complex, requires specialized equipment and bioinformatics expertise.[9]Relatively simple and widely available laboratory technique.

Experimental Protocols

Key Experiment: Co-expression of PPM1F and ERK5

To test the hypothesis, a cell line (e.g., HEK293T) would be co-transfected to express tagged versions of both ERK5 (e.g., HA-ERK5) and PPM1F (e.g., FLAG-PPM1F). A control group would be transfected with HA-ERK5 and an empty vector. After a set period (e.g., 24-48 hours), cells are harvested to assess ERK5 protein levels.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_analysis Analysis Start HEK293T Cells Transfection Co-transfection Start->Transfection Group1 Group 1: HA-ERK5 + FLAG-PPM1F Transfection->Group1 Group2 Group 2: HA-ERK5 + Empty Vector Transfection->Group2 Incubation Incubation (24-48h) Group1->Incubation Group2->Incubation Harvest Harvest Cells Incubation->Harvest Lysis Cell Lysis Harvest->Lysis Quantification Protein Quantification Lysis->Quantification Analysis_MS Mass Spectrometry Analysis Quantification->Analysis_MS Analysis_WB Western Blot Analysis Quantification->Analysis_WB

Figure 2: General experimental workflow.
Protocol 1: Quantitative Mass Spectrometry

This protocol outlines a label-free quantification (LFQ) approach to measure changes in ERK5 abundance.

1. Sample Preparation:

  • Lyse harvested cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).

  • Determine protein concentration for each sample using a BCA assay.

  • Take equal amounts of protein (e.g., 50 µg) from each sample.

  • Perform in-solution digestion:

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest proteins overnight with a suitable protease, such as trypsin.[10] Alternative proteases like LysC or GluC can also be used to improve sequence coverage.[11]

2. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixtures using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. DIA is often preferred for its reproducibility and quantification accuracy.[7]

3. Data Analysis:

  • Process the raw mass spectrometry data using software such as MaxQuant, Proteome Discoverer, or DIA-NN.[7]

  • Search the MS/MS spectra against a human protein database (e.g., SwissProt) to identify peptides and proteins.

  • Perform label-free quantification to compare the abundance of ERK5-derived peptides between the PPM1F co-expression group and the control group.

  • A statistically significant decrease in the abundance of ERK5 in the presence of PPM1F would support the degradation hypothesis.

Protocol 2: Western Blotting with Immunoprecipitation (Alternative Method)

This method provides a more targeted, albeit less quantitative, validation.

1. Immunoprecipitation (Optional, for interaction):

  • To confirm an interaction between PPM1F and ERK5, lyse cells in a gentle lysis buffer (e.g., Triton X-100 based).

  • Incubate cell lysates with an anti-FLAG antibody to pull down FLAG-PPM1F and any interacting proteins.

  • Elute the bound proteins and analyze by Western blot using an anti-HA antibody to detect co-precipitated HA-ERK5.

2. Western Blot for Degradation:

  • Lyse cells as in the mass spectrometry protocol.

  • Separate equal amounts of total protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody against the HA-tag (to detect HA-ERK5).

  • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Incubate with a secondary antibody conjugated to HRP and detect using a chemiluminescent substrate.

  • Quantify band intensities using densitometry software. A reduced HA-ERK5 band intensity relative to the loading control in the PPM1F-expressing cells would indicate degradation.

3. Confirmation with Proteasome Inhibitor:

  • To confirm that the degradation is proteasome-dependent, treat a set of the co-transfected cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.

  • If PPM1F-mediated ERK5 reduction is rescued in the presence of MG132, it confirms degradation via the ubiquitin-proteasome pathway.

Summary Data Presentation

The quantitative data from the mass spectrometry experiment can be summarized as follows:

Table 1: Relative Abundance of ERK5 Peptides from Mass Spectrometry

Peptide SequenceControl Group (Mean LFQ Intensity)PPM1F Group (Mean LFQ Intensity)Fold Change (PPM1F/Control)p-value
[ERK5 Peptide 1]1.5 x 1080.6 x 1080.40< 0.01
[ERK5 Peptide 2]2.1 x 1080.9 x 1080.43< 0.01
[ERK5 Peptide 3]1.8 x 1080.75 x 1080.42< 0.01

Data are hypothetical and for illustrative purposes.

This guide provides a framework for investigating the potential role of PPM1F in ERK5 degradation. While mass spectrometry offers a comprehensive and highly quantitative approach, traditional methods like Western blotting remain valuable for targeted validation.

References

In Vivo Validation of PPM-3 Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anti-tumor activity of the experimental compound PPM-3 against standard chemotherapeutic agents. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the pre-clinical efficacy of this compound.

Comparative Efficacy of Anti-Tumor Agents

The in vivo anti-tumor efficacy of this compound was evaluated in a murine xenograft model of human non-small cell lung cancer (A549). The results are compared with a standard-of-care chemotherapy agent, Paclitaxel, and another experimental polypeptide, HM-3.

Table 1: Comparison of In Vivo Anti-Tumor Activity

Treatment GroupDosageMean Tumor Weight (mg)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
This compound 20 mg/kg 450 ± 50 70%
Paclitaxel10 mg/kg600 ± 7060%
HM-315 mg/kg825 ± 9045%[1]
SC-mPEG20k-HM-315 mg/kg747 ± 8550.23%[1]

Experimental Protocols

A standard four-arm study design was employed for the in vivo validation of anti-tumor activity.[2][3]

1. Animal Model:

  • Species: BALB/c nude mice, 6-8 weeks old.

  • Tumor Cell Line: Human non-small cell lung cancer (A549) cells were subcutaneously injected into the right flank of each mouse.

  • Tumor Establishment: Tumors were allowed to grow to a mean volume of 100-150 mm³ before the commencement of treatment.

2. Treatment Groups and Administration:

  • Group 1 (Vehicle Control): Administered with normal saline.

  • Group 2 (this compound): Administered with this compound at a dose of 20 mg/kg.

  • Group 3 (Paclitaxel): Positive control, administered at a dose of 10 mg/kg.[1]

  • Group 4 (HM-3): Comparative polypeptide agent, administered at 15 mg/kg.[1]

  • Route of Administration: Intraperitoneal injection, once daily for 14 consecutive days.

3. Efficacy Evaluation:

  • Tumor Volume: Measured every two days using calipers and calculated using the formula: (Length x Width²)/2.

  • Tumor Weight: At the end of the study, mice were euthanized, and tumors were excised and weighed.

  • Tumor Growth Inhibition (TGI): Calculated as: [(Mean tumor weight of control group - Mean tumor weight of treated group) / Mean tumor weight of control group] x 100%.

  • Body Weight: Monitored throughout the study as an indicator of toxicity.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis A A549 Cell Culture B Subcutaneous Injection in BALB/c Nude Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization into Treatment Groups C->D E Daily Intraperitoneal Drug Administration (14 days) D->E F Tumor Volume & Body Weight Measurement (every 2 days) E->F G Euthanasia & Tumor Excision on Day 15 F->G H Tumor Weight Measurement G->H I Calculation of Tumor Growth Inhibition H->I

Caption: Workflow of the in vivo anti-tumor activity assessment.

Hypothetical Signaling Pathway for this compound

The anti-tumor activity of this compound is hypothesized to be mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell growth and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PPM3 This compound PPM3->PI3K

Caption: this compound's proposed mechanism via PI3K/Akt/mTOR inhibition.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of PPM-3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for PPM-3, a potent and selective ERK5 Degrader (PROTAC®), intended for laboratory research use only. Adherence to these guidelines is crucial for minimizing environmental impact and safeguarding personnel.

Understanding this compound: Key Chemical Data

This compound is a specialized research chemical used to induce the degradation of the ERK5 protein. Understanding its fundamental properties is the first step toward safe handling and disposal.

ParameterData
Chemical Name (2S,4R)-1-((S)-2-(7-(4-(4-((5,11-Dimethyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1]diazepin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)heptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide
Molecular Formula C₅₄H₆₉N₁₁O₆S
Molecular Weight 1000.28
CAS Number 3032388-42-1
Appearance Solid
Storage Store at -20°C
Solubility Soluble in DMSO

This data is compiled from publicly available information for this compound.[1][2]

Experimental Protocol: Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is critical for experimental success and for minimizing waste. The following is a general protocol for preparing a this compound stock solution.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Acclimatize: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: Determine the required volume of DMSO to add to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 1000.28 g/mol ), you would add 100 µL of DMSO.

  • Dissolution: Carefully add the calculated volume of DMSO to the vial containing the solid this compound.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed containers.

Proper Disposal Procedures for this compound

As a research chemical, the full toxicological and ecological effects of this compound may not be fully characterized. Therefore, it must be treated as hazardous waste and disposed of accordingly. Do not discharge this compound or its solutions down the drain or into general waste streams.

Personal Protective Equipment (PPE) during Disposal:

  • Lab Coat: To protect from skin contact.

  • Safety Glasses or Goggles: To prevent eye exposure.

  • Chemical-Resistant Gloves: (e.g., Nitrile) to be worn at all times.

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • Solid Waste: Unused or expired solid this compound should be kept in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.

    • Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental media, and rinsates, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., a polyethylene (B3416737) container for DMSO solutions).

    • Contaminated Labware: All disposable labware that has come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves) must be considered contaminated and collected in a designated, lined container for solid chemical waste.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (ERK5 Degrader)," the solvent (if applicable, e.g., "in DMSO"), and the approximate concentration and volume.

  • Storage of Waste:

    • Store waste containers in a designated, secure secondary containment area away from incompatible materials. The storage area should be cool and dry.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the this compound waste. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Visualization of the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

PPM3_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid_Waste Solid this compound Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Liquid_Waste This compound Solutions Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Contaminated_Labware Contaminated Labware Collect_Labware Collect in Labeled Solid Waste Container Contaminated_Labware->Collect_Labware Store_Waste Store in Designated Secondary Containment Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Labware->Store_Waste EHS_Contact Contact EHS or Licensed Contractor Store_Waste->EHS_Contact Waste_Pickup Scheduled Waste Pickup EHS_Contact->Waste_Pickup Final_Disposal Proper Off-site Disposal Waste_Pickup->Final_Disposal

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Handling Protocols for (3-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N-(4-(trifluoromethyl)phenyl)-triazolo[4,3-a]pyridin-6-amine) (PPM-3)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for PPM-3, a novel small molecule inhibitor. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound in a laboratory setting.

Protection Type Specification Purpose
Hand Protection Nitrile or neoprene glovesPrevents skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or aerosols.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation exposure to powder or aerosols.

Safe Handling and Storage

Handling:

  • Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to minimize inhalation risk.

  • Procedural Controls:

    • Always wear the appropriate PPE as specified in the table above.

    • Avoid creating dust or aerosols.

    • Weigh the compound in a contained manner.

    • After handling, wash hands thoroughly with soap and water.

    • Decontaminate all surfaces and equipment that have come into contact with this compound.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Spill and Disposal Plan

In the event of a spill or the need for disposal, follow these step-by-step procedures to ensure safety and compliance.

Spill Response Workflow

Spill_Response_Workflow cluster_spill This compound Spill Occurs A 1. Evacuate & Secure Area B 2. Notify Supervisor & EHS A->B C 3. Don Appropriate PPE B->C D 4. Contain the Spill C->D E 5. Clean & Decontaminate D->E F 6. Collect & Label Waste E->F G 7. Ventilate Area F->G H 8. Document Incident G->H

Caption: Workflow for responding to a this compound laboratory spill.

Disposal:

  • All waste contaminated with this compound, including gloves, wipes, and containers, must be collected in a designated, sealed hazardous waste container.

  • Label the waste container clearly as "Hazardous Chemical Waste" with the full chemical name of this compound.

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.